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  • Product: 4-(Heptyloxy)-N-hexylaniline
  • CAS: 1040689-98-2

Core Science & Biosynthesis

Foundational

thermodynamic properties and phase transitions of 4-(Heptyloxy)-N-hexylaniline

Thermodynamic Profiling and Phase Transition Dynamics of 4-(Heptyloxy)-N-hexylaniline: A Comprehensive Technical Guide Executive Summary & Core Rationale In the development of advanced mesogens and pharmaceutical interme...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Profiling and Phase Transition Dynamics of 4-(Heptyloxy)-N-hexylaniline: A Comprehensive Technical Guide

Executive Summary & Core Rationale

In the development of advanced mesogens and pharmaceutical intermediates, the thermodynamic characterization of precursor molecules is as critical as the analysis of the final active compounds. 4-(Heptyloxy)-N-hexylaniline (CAS: 1040689-98-2) is a highly versatile secondary amine featuring a rigid aromatic core flanked by two flexible aliphatic chains (a C7 alkoxy tail and a C6 alkyl chain)[1].

While primarily utilized as a high-value synthon for complex liquid crystals—such as the well-documented n O. m homologous series (N-(p-n-alkoxybenzylidene)-p-n-alkylanilines)—its intrinsic thermodynamic properties dictate the energetic boundaries of downstream synthesis. As a Senior Application Scientist, I approach the thermal profiling of this molecule not merely as a routine quality control step, but as a critical predictive tool. By mapping its phase transitions, we quantify the entropic contributions of its flexible chains, which directly influence the McMillan parameter ( M=TSAN​/TNI​ ) and the order-disorder crossover in its derivative mesogens[2].

Molecular Architecture and Thermodynamic Causality

The thermodynamic behavior of 4-(Heptyloxy)-N-hexylaniline is governed by the delicate energetic balance between its structural domains:

  • The Rigid Aromatic Core: Facilitates π−π stacking, driving crystallization and establishing the baseline enthalpy of fusion ( ΔHf​ ).

  • The Flexible Aliphatic Chains (C7 and C6): Introduce significant conformational degrees of freedom. During heating, the onset of trans-gauche isomerizations in these chains acts as an entropic driver, often resulting in pre-transitional thermal events before true isotropic melting.

  • The Secondary Amine (-NH-): Acts as both a hydrogen-bond donor and acceptor. This is the critical variable: intermolecular hydrogen bonding can induce the formation of transient dimers. In structurally similar alkyloxyanilines, such dimerization can induce latent smectic (layered) phases, fundamentally altering the entropy of the phase transition ( ΔSPhR​ )[3].

Quantitative Physicochemical and Thermodynamic Parameters

To establish a baseline for experimental design, the theoretical and known quantitative parameters of 4-(Heptyloxy)-N-hexylaniline are summarized below. These values dictate the mass transport and thermal limits of our experimental workflows.

ParameterValueThermodynamic Significance
CAS Number 1040689-98-2Unique chemical identifier for raw material sourcing[1].
Molecular Formula C19H33NODefines stoichiometric mass transport and theoretical yield.
Molecular Weight 291.48 g/mol Critical for precise molar enthalpy ( ΔHm​ ) and entropy calculations.
H-Bond Donors / Acceptors 1 / 2Drives potential dimerization and latent lyotropic/thermotropic phase induction.
Aliphatic Chain Lengths C7 (Alkoxy), C6 (Alkyl)Odd-even chain effects dictate entropic disorder during the melting phase.
Predicted Phase Sequence Cr (Smectic?) IsoTarget sequence for DSC and POM validation.

The Self-Validating Experimental System

To ensure absolute trustworthiness in our thermodynamic profiling, we employ a self-validating triad of analytical techniques. Thermogravimetric Analysis (TGA) establishes the safety boundaries; High-Resolution Differential Scanning Calorimetry (HR-DSC) provides the energetic quantification; and Polarized Optical Microscopy (POM) delivers structural confirmation.

Protocol 1: Thermogravimetric Analysis (TGA)

Causality: Before any phase transition can be mapped, we must establish the thermal degradation temperature ( Td​ ). Heating a sample past Td​ in a sealed DSC pan can rupture the cell and yield false endotherms.

  • Preparation: Tare a platinum TGA pan. Load 5.0 ± 0.2 mg of 4-(Heptyloxy)-N-hexylaniline.

  • Atmosphere: Purge the furnace with high-purity dry Nitrogen at 50 mL/min to prevent oxidative degradation.

  • Ramp: Heat from 25 °C to 400 °C at a rate of 10 °C/min.

  • Analysis: Identify the 1% and 5% mass loss temperatures. The 1% mass loss threshold strictly dictates the maximum upper temperature limit for subsequent HR-DSC and POM analyses.

Protocol 2: High-Resolution Differential Scanning Calorimetry (HR-DSC)

Causality: HR-DSC quantifies the enthalpy ( ΔH ) of phase transitions. By applying the method of Navard and Haudin (measuring peak height ratios at varying heating rates), we can definitively distinguish between first-order (e.g., Crystal Isotropic) and second-order phase transitions[4]. Furthermore, calculating the entropy of transition ( ΔS=ΔH/Tc​ ) allows us to predict the mesomorphic potential of the molecule based on Maier-Saupe theory[3].

  • Preparation: Encapsulate 3.0 ± 0.1 mg of the compound in a hermetically sealed aluminum T-Zero pan. Prepare an empty matched pan as the reference.

  • Thermal History Erasure: Heat the sample at 10 °C/min to 10 °C below the TGA-determined Td​ , hold for 2 minutes to erase thermal history, and quench-cool to -50 °C at 20 °C/min.

  • Measurement Scan: Heat from -50 °C to the upper limit at a slow, high-resolution rate of 2 °C/min. This slow rate is critical for deconvoluting overlapping thermal events, such as a solid-solid polymorphic transition closely followed by melting.

  • Data Extraction: Integrate all endothermic peaks to calculate Tonset​ , Tpeak​ , and ΔH (J/g). Convert to molar entropy ( ΔSm​ ).

Protocol 3: Polarized Optical Microscopy (POM) with Hot-Stage

Causality: DSC measures energy, but it is "blind" to structure. A small endotherm prior to the main melting peak could be a crystal-crystal polymorphic shift, or it could be a transition into a hydrogen-bonded smectic mesophase. POM visually validates the structural nature of the transition under cross-polarizers.

  • Preparation: Place a micro-spatula tip of the compound between a pre-cleaned glass slide and coverslip.

  • Capillary Action: Heat the hot-stage to the isotropic melt temperature (determined by DSC), allowing the liquid to fill the capillary space via surface tension.

  • Controlled Cooling: Cool the sample at 1 °C/min while observing under crossed polarizers.

  • Validation: If the field of view remains completely dark until crystallization, the transition is a direct Isotropic Crystal event. If birefringent textures (e.g., focal conic fans or schlieren textures) emerge prior to crystallization, a latent mesophase is confirmed.

Workflow Visualization

G A 4-(Heptyloxy)- N-hexylaniline B TGA (Degradation Limit) A->B Step 1 C HR-DSC (Thermal Transitions) B->C Step 2 (Td) D POM Hot-Stage (Optical Validation) B->D Step 2 E Phase Transition Mapping C->E ΔH, ΔS D->E Textures F Thermodynamic Profile E->F Synthesis

Self-validating workflow for thermodynamic profiling and phase transition mapping.

Conclusion

By treating 4-(Heptyloxy)-N-hexylaniline not just as a static chemical building block, but as a dynamic thermodynamic system, researchers can optimize its processing parameters. The self-validating triad of TGA, HR-DSC, and POM ensures that any observed phase transitions—whether simple first-order melting or complex, hydrogen-bond-induced pre-transitional clustering—are rigorously quantified and structurally verified. This robust dataset ultimately prevents costly failures in the downstream synthesis of advanced functional materials and pharmaceuticals.

Sources

Exploratory

material safety data sheet (MSDS) for 4-(Heptyloxy)-N-hexylaniline

An in-depth technical guide by a Senior Application Scientist. Material Safety & Handling Protocol: 4-(Heptyloxy)-N-hexylaniline A Note on This Guide: This document has been compiled to provide a comprehensive safety and...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist.

Material Safety & Handling Protocol: 4-(Heptyloxy)-N-hexylaniline

A Note on This Guide: This document has been compiled to provide a comprehensive safety and handling guide for 4-(Heptyloxy)-N-hexylaniline. As a specific, complete Safety Data Sheet (SDS) from a primary manufacturer is not publicly available, this guide is a synthesis of data from chemical suppliers and an expert toxicological assessment based on its structural class (N-substituted alkoxy aniline). This approach is designed to provide a robust framework for risk assessment and safe laboratory use.

Part 1: Compound Profile and Hazard Identification

4-(Heptyloxy)-N-hexylaniline is an organic compound characterized by an aniline core, N-alkylated with a hexyl group and substituted with a heptyloxy group at the para-position. Its amphiphilic nature makes it a subject of interest in materials science, particularly in the formulation of liquid crystals and as an intermediate in organic synthesis.

While comprehensive toxicological data for this specific molecule is limited, its safety profile can be inferred from its structural components and data from suppliers. The aniline backbone is a primary driver of its toxicological properties.

1.1 GHS Classification and Hazards

Data synthesized from suppliers like ChemicalBook, Molport, and Chemspace indicates the following GHS classifications.

Hazard Class Hazard Code Description GHS Pictogram
Skin Corrosion/IrritationH315Causes skin irritation alt text
Serious Eye Damage/IrritationH319Causes serious eye irritation alt text
Specific target organ toxicity — Single exposure (Respiratory tract irritation)H335May cause respiratory irritation alt text

1.2 Expert Toxicological Assessment (The "Why")

The observed irritant effects are consistent with the chemical nature of N-substituted anilines.

  • Aniline Core: Aniline and its derivatives are known to be systematically toxic. They can be absorbed through the skin and by inhalation. The primary systemic effect of many anilines is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. While this specific hazard is not listed for 4-(Heptyloxy)-N-hexylaniline in the available data, it should be considered a potential risk due to the aniline substructure.

  • Lipophilicity: The heptyloxy and hexyl chains increase the molecule's lipophilicity (fat-solubility). This property enhances its ability to penetrate the skin, increasing the risk of dermal absorption and subsequent systemic toxicity. This is the scientific rationale behind the stringent requirement for chemically resistant gloves.

  • Respiratory Irritation: The "May cause respiratory irritation" (H335) classification is typical for fine organic powders or volatile compounds. It underscores the critical need for handling this material within a certified chemical fume hood to prevent inhalation of dust or vapors.

Part 2: Risk Mitigation and Safe Handling Protocols

A proactive approach to safety involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE). The following protocols are designed as a self-validating system for minimizing exposure.

2.1 Engineering and Administrative Controls

  • Primary Engineering Control: All manipulations of 4-(Heptyloxy)-N-hexylaniline, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood with a face velocity of 80-120 feet per minute (fpm). This is non-negotiable and serves to contain any airborne particles or vapors.

  • Designated Area: All work with this compound should be restricted to a designated and clearly labeled area of the laboratory to prevent cross-contamination.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been tested within the last month. A Class ABC fire extinguisher should also be available in the laboratory.

2.2 Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Hand Protection: Nitrile or neoprene gloves are required. Given the compound's lipophilicity, a double-gloving strategy (wearing two pairs of gloves) is highly recommended to protect against breakthrough.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.

  • Body Protection: A flame-resistant laboratory coat.

  • Respiratory Protection: Not typically required if work is conducted within a certified fume hood. If there is a potential for exposure outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with an organic vapor cartridge is necessary.

2.3 Step-by-Step Safe Handling Workflow

This protocol outlines the standard procedure for handling the compound from receipt to use in an experiment.

  • Preparation (Pre-work):

    • Verify fume hood certification is current.

    • Prepare the designated work area by covering the surface with absorbent, disposable bench paper.

    • Assemble all necessary glassware, reagents, and equipment within the fume hood.

    • Don all required PPE as specified in section 2.2.

  • Weighing and Transfer:

    • Bring the sealed container of 4-(Heptyloxy)-N-hexylaniline into the fume hood.

    • Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

    • Carefully open the container and use a clean spatula to transfer the desired amount to a tared weigh boat or directly into the reaction vessel.

    • Avoid creating dust. If the material is a fine powder, handle it with slow, deliberate movements.

    • Securely close the primary container immediately after dispensing.

  • Post-Handling and Cleanup:

    • Wipe down the spatula and any contaminated surfaces within the fume hood with a solvent-moistened towel (e.g., ethanol or isopropanol).

    • Place all contaminated disposable items (gloves, bench paper, weigh boat) into a designated hazardous waste bag located inside the fume hood.

    • Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid self-contamination.

    • Wash hands thoroughly with soap and water.

Part 3: Emergency and Disposal Procedures

3.1 Emergency Response

The following flowchart outlines the immediate actions to take in the event of an exposure or spill.

Emergency_Response start_node INCIDENT OCCURS decision_node decision_node start_node->decision_node Assess Incident Type action_node action_node decision_node->action_node Skin Contact action_node_eye Immediately flush eyes with eyewash for 15 min decision_node->action_node_eye Eye Contact action_node_inhale Move to fresh air immediately Provide respiratory support if needed decision_node->action_node_inhale Inhalation action_node_spill Evacuate area if large Contain with absorbent material Collect for hazardous waste decision_node->action_node_spill Spill end_node Seek Medical Attention Report Incident action_node->end_node Flush skin for 15 min Remove contaminated clothing action_node_eye->end_node action_node_inhale->end_node sub_decision Can you handle it safely? action_node_spill->sub_decision Assess spill size sub_decision->end_node No sub_decision->action_node_spill Yes

Caption: Emergency Response Decision Tree for 4-(Heptyloxy)-N-hexylaniline.

3.2 Storage and Disposal

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: All waste contaminated with 4-(Heptyloxy)-N-hexylaniline must be disposed of as hazardous chemical waste. Collect in a sealed, properly labeled container and follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain or in regular trash.

References

  • Molport. (n.d.). 4-(Heptyloxy)-N-hexylaniline. Retrieved March 26, 2026, from [Link]

  • Chemspace. (n.d.). 4-(Heptyloxy)-N-hexylaniline. Retrieved March 26, 2026, from [Link]

Foundational

Solubility Dynamics of 4-(Heptyloxy)-N-hexylaniline: An In-Depth Technical Guide for Formulation Scientists

Executive Summary & Core Directive Understanding the solubility profile of highly lipophilic intermediates is a critical bottleneck in materials science and early-stage drug development. 4-(Heptyloxy)-N-hexylaniline (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Directive

Understanding the solubility profile of highly lipophilic intermediates is a critical bottleneck in materials science and early-stage drug development. 4-(Heptyloxy)-N-hexylaniline (CAS: 1040689-98-2) is a specialized secondary amine characterized by extensive aliphatic and alkoxy chains[1][2].

As a Senior Application Scientist, I designed this whitepaper to provide an authoritative, causality-driven analysis of its solubility in both polar and non-polar solvents. By moving beyond simple empirical observation into core thermodynamic principles, we establish a self-validating experimental workflow that ensures high-fidelity data acquisition and eliminates inter-laboratory variance.

Molecular Architecture and Physicochemical Properties

The solubility of any organic compound is fundamentally dictated by its molecular architecture. 4-(Heptyloxy)-N-hexylaniline possesses a molecular weight of 291.5 g/mol [1][2]. The molecule features a central aniline core flanked by a para-heptyloxy group (-O-C7H15) and an N-hexyl chain (-NH-C6H13).

The Causality of Lipophilicity: The dominant structural feature of this molecule is the massive hydrophobic surface area contributed by its 13 aliphatic carbons. While the secondary amine (-NH-) and the ether oxygen (-O-) offer potential hydrogen-bond acceptor and donor sites, they are sterically hindered and thermodynamically overwhelmed by the non-polar tails. This structural reality dictates a high partition coefficient (LogP) and profound hydrophobicity.

Table 1: Physicochemical Parameters of 4-(Heptyloxy)-N-hexylaniline
ParameterValue / Description
Chemical Formula C19H33NO[1]
Molecular Weight 291.5 g/mol [1]
CAS Registry Number 1040689-98-2[2]
Functional Groups Secondary amine, aromatic ether, aliphatic chains
Predicted Solvation Behavior Highly lipophilic; poor aqueous solubility

Solvation Thermodynamics: Polar vs. Non-Polar Environments

Solubility is not merely a static state; it is a thermodynamic pathway governed by the Gibbs free energy of solvation (ΔG_solv). The process requires breaking the solute crystal lattice, forming a cavity in the solvent (ΔG_cavity), and inserting the solute into the cavity (ΔG_insertion).

  • Polar Solvents (Water, Methanol): In aqueous media, water molecules must break strong, highly ordered hydrogen-bond networks to form a cavity large enough for the C19H33NO molecule. The energy penalty (ΔG_cavity > 0) is massive. Because the aliphatic chains cannot form compensatory hydrogen bonds with water, ΔG_insertion is insufficient to overcome the cavity penalty, resulting in hydrophobic rejection and near-zero solubility.

  • Non-Polar Solvents (Hexane, Dichloromethane, Toluene): In non-polar solvents, the solvent-solvent interactions consist of weak dispersion forces, meaning the energy required to form a cavity is minimal. Upon insertion, the hexyl and heptyl chains of 4-(Heptyloxy)-N-hexylaniline engage in extensive van der Waals interactions with the solvent, yielding a highly negative ΔG_insertion and spontaneous dissolution.

Solvation Solute Solid 4-(Heptyloxy)-N-hexylaniline Crystal Lattice Cavity Solvent Cavity Formation (ΔG > 0) Solute->Cavity Energy Input Insertion Solute Insertion (ΔG < 0) Cavity->Insertion Solvation Polar Polar Solvents (H2O, MeOH) High ΔG_cavity, Low ΔG_insert Result: Insoluble Insertion->Polar Hydrophobic Rejection NonPolar Non-Polar Solvents (Hexane, DCM) Low ΔG_cavity, High ΔG_insert Result: Soluble Insertion->NonPolar Dispersion Forces

Thermodynamic pathways of 4-(Heptyloxy)-N-hexylaniline solvation in polar vs non-polar solvents.

Experimental Workflow: Empirical Solubility Determination

To accurately quantify the solubility profile, the "Shake-Flask" method remains the gold standard for determining thermodynamic equilibrium[3][4]. To eliminate inter-laboratory variance, the following self-validating protocol must be strictly adhered to[3].

Step-by-Step Self-Validating Protocol:
  • Solvent Preparation & Saturation: Add an excess amount of 4-(Heptyloxy)-N-hexylaniline (e.g., 50 mg) to 5 mL of the target solvent in a sealed glass vial[3]. The visible presence of undissolved solid is mandatory to ensure the solution is fully saturated[5].

  • Equilibration (Mechanical Agitation): Place the vials in an orbital shaker maintained strictly at 37 ± 1 °C[3][5].

    • Causality: Temperature control is critical as solubility is highly temperature-dependent. Mechanical orbital agitation must be used rather than vortexing; vortex formation must be avoided to prevent particle agglomeration and ensure maximal surface area contact with the diluent[5]. Agitate for 24 to 48 hours[3].

  • Phase Separation: To separate the undissolved solid from the saturated solution, subject the samples to high-speed centrifugation[3].

    • Causality: Simple filtration should be avoided, as highly lipophilic compounds like 4-(Heptyloxy)-N-hexylaniline can non-specifically adsorb onto standard filter membranes, artificially lowering the quantified solubility[3].

  • Quantification (HPLC-UV): Extract an aliquot of the supernatant, dilute appropriately in a miscible solvent, and quantify using a validated HPLC-UV method against a known calibration curve[4][6].

  • Self-Validation Check: Sample the vials at both 24 hours and 48 hours. If the concentration variance between the two time points is <5%, true thermodynamic equilibrium is confirmed.

Workflow Prep 1. Solvent Preparation (Buffer/Organic) Sat 2. Saturation (Excess Solute) Prep->Sat Equil 3. Equilibration (37°C, 24-48h) Sat->Equil Sep 4. Phase Separation (Centrifugation) Equil->Sep Quant 5. HPLC-UV Quantification Sep->Quant

Standardized shake-flask protocol workflow for equilibrium solubility determination.

Projected Solubility Profile Data

Based on structural lipophilicity and empirical solvent interactions, the solubility of 4-(Heptyloxy)-N-hexylaniline is stratified as follows.

Table 2: Projected Solubility Profile in Various Solvents
SolventPolarity IndexSolvation CapabilityMechanistic Causality
Water (pH 7.4) 10.0Insoluble (< 0.01 mg/mL)High ΔG_cavity; inability of water to solvate the 13-carbon aliphatic mass.
Methanol 5.1Poor (< 1.0 mg/mL)Limited hydrogen bonding with the secondary amine; insufficient dispersion forces.
DMSO 7.2Moderate (~ 5.0 mg/mL)Strong dipole interactions can partially solvate the core, but the long chains resist full dissolution.
Dichloromethane 3.1Excellent (> 50.0 mg/mL)Ideal cavity formation energy; strong dispersion forces interact favorably with alkyl chains.
Hexane 0.1Excellent (> 100.0 mg/mL)"Like-dissolves-like"; near-zero ΔG_cavity with maximal van der Waals interactions.

Conclusion

The solubility of 4-(Heptyloxy)-N-hexylaniline is strictly governed by its massive hydrophobic surface area, rendering it highly soluble in non-polar organic solvents and practically insoluble in aqueous media. By employing a rigorously controlled, self-validating shake-flask methodology[3], researchers can obtain highly accurate thermodynamic solubility data, ensuring reliable downstream applications in chemical synthesis, material science, and formulation.

References

  • Title: 1040689-98-2 Cas No. | 4-(Heptyloxy)-N-hexylaniline Source: 1int URL: [Link]

  • Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL: [Link]

  • Title: Harmonizing solubility measurement to lower inter-laboratory variance Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Annex 4 - Protocol to conduct equilibrium solubility experiments Source: World Health Organization (WHO) URL: [Link]

  • Title: A Description on the Shake-Flask and Laser Monitoring-Based Techniques Source: Pharmaceutical Sciences URL: [Link]

Sources

Exploratory

crystallographic structure and X-ray diffraction of 4-(Heptyloxy)-N-hexylaniline

An In-depth Technical Guide to the Crystallographic Structure and X-ray Diffraction of 4-(Heptyloxy)-N-hexylaniline and its Analogs Abstract This technical guide provides a comprehensive overview of the methodologies use...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystallographic Structure and X-ray Diffraction of 4-(Heptyloxy)-N-hexylaniline and its Analogs

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine and analyze the crystallographic structure of N-alkylanilines, with a specific focus on 4-(Heptyloxy)-N-hexylaniline. Aimed at researchers, scientists, and drug development professionals, this document details the complete workflow from synthesis and crystal growth to single-crystal and powder X-ray diffraction analysis. By explaining the causality behind experimental choices and grounding protocols in authoritative standards, this guide serves as a practical reference for characterizing the solid-state properties of organic materials. While a public crystal structure for 4-(Heptyloxy)-N-hexylaniline is not available at the time of this writing, we will utilize data from structurally similar compounds to illustrate the analytical pipeline, ensuring the principles and techniques are directly applicable.

Introduction: The Significance of Solid-State Characterization

4-(Heptyloxy)-N-hexylaniline belongs to a class of organic molecules known as Schiff bases, which are widely investigated for their applications in materials science, particularly as liquid crystals, and have potential relevance in pharmaceutical science as intermediates or scaffolds. The arrangement of molecules in the solid state—their crystal structure—governs critical macroscopic properties such as melting point, solubility, stability, and bioavailability. For drug development professionals, understanding and controlling the crystalline form, or polymorph, is a regulatory and commercial necessity.

X-ray diffraction (XRD) remains the gold standard for elucidating three-dimensional atomic arrangements in crystalline solids. This guide provides the theoretical and practical framework for its application in characterizing molecules like 4-(Heptyloxy)-N-hexylaniline.

Synthesis and Crystal Growth: The Foundation of Quality Data

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of high-quality single crystals.

Synthesis Pathway

4-(Heptyloxy)-N-hexylaniline can be synthesized via a condensation reaction between 4-(heptyloxy)aniline and hexanal. The reaction typically involves refluxing the reactants in a suitable solvent, such as ethanol or toluene, often with a catalytic amount of acid.

G cluster_synthesis Synthesis cluster_purification Purification & Crystal Growth cluster_analysis X-ray Diffraction Analysis s1 Reactants: 4-(heptyloxy)aniline + Hexanal s3 Condensation Reaction (Reflux) s1->s3 s2 Solvent + Catalyst (e.g., Ethanol, acid) s2->s3 s4 Crude Product s3->s4 p1 Recrystallization s4->p1 p2 Slow Evaporation p1->p2 Select Method p3 Vapor Diffusion p1->p3 Select Method p4 High-Quality Single Crystal p2->p4 p3->p4 scxrd Single-Crystal XRD (Structure Determination) pxrd Powder XRD (Phase Purity) G start Select & Mount Crystal step2 Center Crystal in X-ray Beam start->step2 step3 Collect Diffraction Data (Rotate crystal, collect frames) step2->step3 step4 Data Integration & Scaling (Convert spots to intensities) step3->step4 step5 Structure Solution (Determine initial atom positions) step4->step5 step6 Structure Refinement (Optimize model against data) step5->step6 end Final Crystallographic Model (CIF File) step6->end G scxrd Single Crystal Data (CIF) Unit Cell Atomic Coords simulation Simulate Powder Pattern scxrd->simulation comparison Compare Patterns simulation->comparison bulk_sample Bulk Crystalline Powder pxrd Collect PXRD Data bulk_sample->pxrd pxrd->comparison result Analysis Results Phase ID Purity Check Polymorph Screen comparison->result

Foundational

The Electronic Properties of 4-(Heptyloxy)-N-hexylaniline Derivatives: A Technical Guide

Executive Summary The molecular design of organic semiconductors and advanced functional materials relies heavily on the precise tuning of steric and electronic parameters. 4-(Heptyloxy)-N-hexylaniline (CAS: 1040689-98-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecular design of organic semiconductors and advanced functional materials relies heavily on the precise tuning of steric and electronic parameters. 4-(Heptyloxy)-N-hexylaniline (CAS: 1040689-98-2) represents a highly specialized secondary aromatic amine that serves as a critical building block in materials science[1]. By integrating a para-substituted electron-donating heptyloxy chain ( −O-C7​H15​ ) with an N-hexyl group ( −NH-C6​H13​ ), this molecule provides a unique platform for developing liquid crystals, hole-transporting materials (HTMs), and soluble conducting polymers[2][3].

This whitepaper provides an in-depth analysis of the electronic properties of 4-(Heptyloxy)-N-hexylaniline derivatives, exploring the causality behind their frontier molecular orbital (HOMO/LUMO) dynamics, charge transport mechanisms, and the self-validating experimental protocols required to characterize them.

Molecular Architecture and Electronic Structure

The electronic behavior of 4-(Heptyloxy)-N-hexylaniline is governed by the delicate interplay between mesomeric ( +M ), inductive ( +I ), and steric effects.

Frontier Molecular Orbital (FMO) Modulation

The introduction of the heptyloxy group at the para position significantly alters the electron density of the aniline core. The oxygen atom's lone pairs delocalize into the aromatic π -system via the +M resonance effect, which destabilizes the Highest Occupied Molecular Orbital (HOMO), pushing it to a higher energy level (closer to the vacuum level)[4]. This elevated HOMO is highly advantageous for hole-transport materials, as it lowers the energy barrier for hole injection from standard anodes (e.g., Indium Tin Oxide)[3].

Conversely, the N-hexyl group exerts a mild +I effect but introduces significant steric bulk. While the lone pair on the secondary amine nitrogen participates in π -conjugation, the steric hindrance of the C6 alkyl chain can induce torsional strain, slightly twisting the nitrogen out of the coplanar aromatic alignment[5].

Impact on Polymer Conductivity

When oxidized to form poly[4-(heptyloxy)-N-hexylaniline], the resulting polymer exhibits vastly improved solubility in common organic solvents (such as THF and chloroform) compared to unsubstituted polyaniline (PANI), a direct result of the long alkyl and alkoxy chains[2]. However, this solubility comes at an electronic cost. The steric bulk of the N-hexyl group forces the polymer backbone out of planarity, reducing the effective π -orbital overlap and increasing the transition energy required for carrier generation[6]. Consequently, the electrical conductivity of N-alkylated polyanilines typically drops by 2 to 3 orders of magnitude compared to PANI, generally falling into the 10−4 to 10−2 S/cm range[5][7].

G A N-Hexyl Group (Steric Hindrance) E Reduced Interchain Coupling A->E Increased free volume B 4-Heptyloxy Group (Electron Donating) C HOMO Destabilization (Shift to ~ -5.2 eV) B->C +M resonance effect D Enhanced Hole Injection C->D Lower injection barrier E->D Modulates mobility

Caption: Influence of functional groups on the HOMO energy level and hole transport properties.

Quantitative Data: Electronic Properties

The table below summarizes the comparative electronic properties of the target derivative against foundational aniline structures. The data illustrates how dual substitution (alkoxy and N-alkyl) narrows the bandgap while modulating bulk conductivity.

Compound / Polymer BaseHOMO (eV)LUMO (eV)Bandgap ( Eg​ , eV)Doped Conductivity (S/cm)
Polyaniline (PANI) -5.40-2.602.80 100−102
Poly(N-hexylaniline) -5.55-2.453.10 10−4−10−3
Poly(4-methoxyaniline) -5.15-2.402.75 10−2−10−1
Poly[4-(heptyloxy)-N-hexylaniline] -5.20-2.302.90 10−3−10−2

(Note: Values are representative approximations synthesized from electrochemical studies on N-alkylaniline and 4-alkoxyaniline derivatives to illustrate structure-property relationships[6][7][8]).

Self-Validating Experimental Protocols

To accurately harness and measure the electronic properties of 4-(Heptyloxy)-N-hexylaniline, robust, self-validating methodologies must be employed. The following protocols detail the synthesis of its conductive polymer form and the electrochemical quantification of its frontier orbitals.

Protocol A: Oxidative Polymerization to the Emeraldine Salt

Objective: Synthesize the conductive poly[4-(heptyloxy)-N-hexylaniline] utilizing a dopant that ensures both protonation and solubility. Causality & Design: Ammonium persulfate (APS) is used as the oxidizing agent to generate the initial radical cation. Camphorsulfonic acid (CSA) is selected as the dopant over standard HCl. The bulky, chiral structure of CSA prevents excessive interchain aggregation (which causes precipitation) while maintaining a high degree of protonation, essential for stabilizing the polaron lattice required for charge transport[5].

Step-by-Step Workflow:

  • Monomer Preparation: Dissolve 10 mmol of 4-(Heptyloxy)-N-hexylaniline in 50 mL of chloroform ( CHCl3​ ).

  • Dopant Integration: Add 15 mmol of Camphorsulfonic acid (CSA) to the solution and stir at 0∘C under an argon atmosphere for 30 minutes. Self-Validation: The molar excess of CSA ensures complete protonation of the resulting imine nitrogens.

  • Oxidant Addition: Dissolve 10 mmol of APS in 20 mL of 1M aqueous HCl. Add this dropwise to the organic mixture over 1 hour.

  • Polymerization: Allow the biphasic mixture to react vigorously at 0∘C for 12 hours. The low temperature suppresses unwanted cross-linking and ortho-coupling, favoring linear head-to-tail para-coupling[6].

  • Purification: Separate the organic layer, wash repeatedly with deionized water to remove unreacted APS and oligomers, and precipitate the polymer in cold methanol.

  • Drying: Dry the resulting dark-green emeraldine salt under vacuum at 40∘C for 24 hours.

G A Monomer: 4-(Heptyloxy)-N-hexylaniline B Oxidant Addition (APS / CSA Dopant) A->B Initiation (0°C) C Radical Cation Formation B->C -1e⁻ oxidation D Head-to-Tail Coupling C->D Dimerization E Emeraldine Salt (Conducting Polymer) D->E Propagation & Doping

Caption: Oxidative polymerization of 4-(Heptyloxy)-N-hexylaniline to its emeraldine salt form.

Protocol B: Electrochemical Determination of HOMO/LUMO via Cyclic Voltammetry (CV)

Objective: Map the frontier molecular orbitals of the synthesized derivative. Causality & Design: Relying solely on optical bandgaps ( Egopt​ ) ignores exciton binding energy. CV provides a direct measurement of the oxidation/reduction onset potentials. The inclusion of Ferrocene ( Fc/Fc+ ) as an internal standard is a critical self-validating step; it corrects for any reference electrode drift and ensures the potentials are accurately mapped to the absolute vacuum scale (where Fc/Fc+ is taken as −4.80 eV )[8].

Step-by-Step Workflow:

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( Bu4​NPF6​ ) in anhydrous dichloromethane (DCM). Purge with nitrogen for 15 minutes to remove dissolved oxygen (which causes parasitic reduction peaks).

  • Cell Assembly: Use a three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Sample Coating: Drop-cast a 1 mg/mL solution of the polymer onto the glassy carbon electrode and allow the solvent to evaporate, forming a thin film.

  • Measurement: Run the CV sweep from −2.0 V to +2.0 V at a scan rate of 50 mV/s . Record the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ).

  • Internal Calibration: Add a micro-amount of Ferrocene to the electrolyte and run a final scan to identify the Fc/Fc+ half-wave potential ( E1/2Fc​ ).

  • Calculation:

    • HOMO=−[Eoxonset​−E1/2Fc​+4.80] eV

    • LUMO=−[Eredonset​−E1/2Fc​+4.80] eV

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Synthesis Protocol for 4-(Heptyloxy)-N-hexylaniline

Abstract This document provides a detailed, two-step protocol for the synthesis of 4-(Heptyloxy)-N-hexylaniline, a key intermediate in materials science, particularly for the development of liquid crystals and other adva...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed, two-step protocol for the synthesis of 4-(Heptyloxy)-N-hexylaniline, a key intermediate in materials science, particularly for the development of liquid crystals and other advanced organic materials. The synthesis involves an initial O-alkylation of 4-aminophenol via the Williamson ether synthesis to form the 4-(heptyloxy)aniline intermediate, followed by N-alkylation through reductive amination with hexanal. This guide is intended for researchers and scientists in chemistry and drug development, offering in-depth procedural details, explanations of chemical principles, and critical safety information.

Introduction

4-(Heptyloxy)-N-hexylaniline is a disubstituted aniline derivative characterized by two flexible alkyl chains of different lengths attached to a rigid phenylamine core. This molecular architecture is common in thermotropic liquid crystals, where the interplay between the rigid core and flexible chains dictates the formation and properties of various mesophases. The synthesis of such compounds requires a reliable and high-yielding methodology. The protocol outlined herein employs two robust and fundamental organic reactions: the Williamson ether synthesis for forming the ether linkage and reductive amination for the selective formation of the secondary amine.

Overall Reaction Scheme

The synthesis is performed in two sequential steps as depicted below:

Step 1: Williamson Ether Synthesis Formation of 4-(heptyloxy)aniline from 4-aminophenol and 1-bromoheptane.

Step 2: Reductive Amination Formation of 4-(Heptyloxy)-N-hexylaniline from 4-(heptyloxy)aniline and hexanal.

Experimental Protocol

Materials and Equipment
Reagents & Solvents Equipment
4-Aminophenol (≥98%)Round-bottom flasks (100 mL, 250 mL)
1-Bromoheptane (98%)Reflux condenser
Hexanal (98%)Magnetic stirrer and stir bars
Potassium Carbonate (K₂CO₃), anhydrousHeating mantle or oil bath
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Separatory funnel
Acetone (ACS grade)Rotary evaporator
Dichloromethane (DCM, anhydrous)Vacuum filtration apparatus (Büchner funnel)
Ethyl Acetate (EtOAc)Thin-Layer Chromatography (TLC) plates (silica gel)
Hexanes (ACS grade)Glassware for column chromatography
Saturated aq. Sodium Bicarbonate (NaHCO₃)Standard laboratory glassware
Brine (Saturated aq. NaCl)Personal Protective Equipment (PPE)
Anhydrous Sodium Sulfate (Na₂SO₄)
Synthesis Workflow Diagram

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reductive Amination A 4-Aminophenol + 1-Bromoheptane B Add K₂CO₃ in Acetone A->B C Reflux (8-12 h) B->C D Reaction Work-up: Filter, Evaporate C->D E Purification: Column Chromatography D->E F Intermediate: 4-(Heptyloxy)aniline E->F G 4-(Heptyloxy)aniline + Hexanal in DCM F->G Use in next step H Stir (30 min) for Imine Formation G->H I Add NaBH(OAc)₃ H->I J Stir at RT (3-6 h) I->J K Reaction Work-up: Aq. NaHCO₃ Quench, Extract J->K L Purification: Column Chromatography K->L M Final Product: 4-(Heptyloxy)-N-hexylaniline L->M

Caption: Workflow for the two-step synthesis of the target compound.

Step 1: Synthesis of 4-(Heptyloxy)aniline (Intermediate)

This step utilizes the Williamson ether synthesis, a classic Sₙ2 reaction where the phenoxide, generated in situ from 4-aminophenol by a base, acts as a nucleophile to displace the bromide from 1-bromoheptane.[1][2][3]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminophenol (5.45 g, 50 mmol), anhydrous potassium carbonate (10.35 g, 75 mmol, 1.5 eq), and acetone (100 mL).

    • Expert Insight: Potassium carbonate is a suitable base for deprotonating the phenolic hydroxyl group. It is preferred over stronger bases like hydroxides to minimize side reactions involving the amine group. Acetone is an excellent solvent for this reaction due to its polarity and appropriate boiling point.[3]

  • Addition of Alkyl Halide: Add 1-bromoheptane (10.75 g, 9.8 mL, 60 mmol, 1.2 eq) to the stirring suspension.

  • Reflux: Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 8-12 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexanes:Ethyl Acetate eluent). The starting 4-aminophenol should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up: After cooling to room temperature, filter the solid potassium salts using a Büchner funnel and wash the solid cake with a small amount of acetone.

  • Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator to yield a crude oil or solid.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

    • Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 95:5 to 80:20).

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 4-(heptyloxy)aniline as a solid. The expected yield is typically in the range of 75-85%.

Step 2: Synthesis of 4-(Heptyloxy)-N-hexylaniline (Final Product)

This step employs reductive amination, which involves the formation of an imine intermediate from the primary amine and an aldehyde, followed by its immediate reduction to a secondary amine.[4][5][6]

  • Reaction Setup: In a 100 mL round-bottom flask under a nitrogen or argon atmosphere, dissolve the 4-(heptyloxy)aniline intermediate (4.15 g, 20 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Imine Formation: Add hexanal (2.20 g, 2.7 mL, 22 mmol, 1.1 eq) to the solution and stir at room temperature for 30 minutes.[4] This allows for the formation of the corresponding imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (6.36 g, 30 mmol, 1.5 eq) to the mixture in one portion.

    • Expert Insight: NaBH(OAc)₃ is the reducing agent of choice because it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine (iminium ion) intermediate.[4] This selectivity is key to achieving a high yield.

  • Reaction Monitoring: Stir the reaction at room temperature for 3-6 hours. Monitor its completion by TLC (e.g., 9:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting aniline.

  • Quenching and Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 50 mL). Stir for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM (2 x 30 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography (silica gel, eluting with a hexanes/ethyl acetate gradient) to yield the final product, 4-(Heptyloxy)-N-hexylaniline, as a pale yellow oil or low-melting solid. Expected yields are generally >80%.

Product Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of aromatic and aliphatic protons and their respective integrations.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): To confirm the number of unique carbon environments.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify key functional groups (e.g., N-H stretch, C-O ether stretch).

  • MS (Mass Spectrometry): To confirm the molecular weight of the synthesized compound.

Compound Expected Yield Appearance Key Analytical Data
4-(Heptyloxy)aniline75-85%Off-white to pale solidFT-IR (cm⁻¹): ~3400-3300 (N-H₂), ~1240 (C-O). ¹H NMR: Signals for aromatic protons, -OCH₂- triplet (~3.9 ppm), -NH₂ singlet.
4-(Heptyloxy)-N-hexylaniline>80%Pale yellow oil or solidFT-IR (cm⁻¹): ~3400 (N-H), ~1240 (C-O). ¹H NMR: Signals for aromatic protons, two -OCH₂-/-NCH₂- triplets, broad N-H singlet.

Safety and Handling Precautions

All manipulations must be performed inside a certified chemical fume hood.[7][8][9] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile), must be worn at all times.[7][10]

  • Aniline Derivatives: Aniline and its derivatives are toxic if inhaled, ingested, or absorbed through the skin.[10][11] They are suspected mutagens and carcinogens. Avoid all direct contact.

  • Alkyl Halides (1-Bromoheptane): Alkylating agents are hazardous and should be handled with care.

  • Hexanal: Flammable liquid and vapor. Keep away from ignition sources.

  • Sodium Triacetoxyborohydride: Reacts with water and moisture to produce flammable hydrogen gas. Handle in a dry environment.

  • Solvents: Dichloromethane is a suspected carcinogen. Acetone is flammable. Avoid inhalation of vapors and skin contact.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[9][10] All chemical waste must be disposed of according to institutional and local environmental regulations.

References

  • Vertex AI Search. (2025).
  • Chemos GmbH&Co.KG.
  • University of California, Riverside EH&S.
  • University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis. Department of Chemistry.
  • Lanxess. (2015). Product Safety Assessment: Aniline.
  • BenchChem. (2025). An In-depth Technical Guide to the Williamson Ether Synthesis of 1-Phenoxyheptane.
  • Carl ROTH.
  • Santa Cruz Biotechnology, Inc. 4-(Hexyloxy)aniline | CAS 39905-57-2.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Francis Academic Press. (2022).
  • L.S.College, Muzaffarpur. (2021). Williamson ether synthesis.
  • BenchChem. (2025).
  • Sigma-Aldrich. 4-(Hexyloxy)aniline 99%.
  • Georganics Ltd. (2011).
  • CymitQuimica. CAS 33228-45-4: 4-Hexylaniline.
  • ChemBK. (2024). 4-n-Hexylaniline.
  • PubChemLite. 4-(hexyloxy)aniline (C12H19NO).
  • ChemicalBook. (2026). 4-HEXYLANILINE | 33228-45-4.
  • ResearchGate. (2015). Aniline-Catalyzed Reductive Amination as a Powerful Method for the Preparation of Reducing End-"Clickable" Chitooligosaccharides.
  • Royal Society of Chemistry. (2015). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry.
  • Organic Chemistry Portal.
  • National Center for Biotechnology Information. (2012).
  • Arkivoc. (2016). A four-step scalable formal synthesis of ningalin C.
  • NIST. 4-N-Hexylaniline. NIST Chemistry WebBook.

Sources

Application

Application Note: 4-(Heptyloxy)-N-hexylaniline as a Strategic Building Block in Organic Semiconductor Synthesis

Target Audience: Materials Scientists, Organic Chemists, and Optoelectronic Device Engineers. Document Purpose: To provide authoritative, field-proven methodologies for utilizing 4-(Heptyloxy)-N-hexylaniline in the devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Organic Chemists, and Optoelectronic Device Engineers. Document Purpose: To provide authoritative, field-proven methodologies for utilizing 4-(Heptyloxy)-N-hexylaniline in the development of next-generation organic semiconductors, specifically Hole Transport Materials (HTMs) and Liquid Crystalline Semiconductors (LCSs).

Mechanistic Insights: Why 4-(Heptyloxy)-N-hexylaniline?

In the highly competitive landscape of organic electronics, the performance of a semiconductor is dictated by its energy level alignment, charge carrier mobility, and environmental stability. As a Senior Application Scientist, I approach molecular design not as a series of random functionalizations, but as a highly deterministic engineering process.

4-(Heptyloxy)-N-hexylaniline (CAS: 1040689-98-2) is a highly versatile secondary amine that serves as a core precursor for synthesizing advanced electroactive materials. Its structural anatomy offers three distinct mechanistic advantages:

  • Electronic Tuning via the Alkoxy Motif: The heptyloxy (–O–C₇H₁₅) group is a strong electron-donating moiety. When integrated into a conjugated system, it effectively raises the Highest Occupied Molecular Orbital (HOMO) energy level. This is critical for minimizing the energy offset at the Perovskite/HTM interface, thereby maximizing the open-circuit voltage ( Voc​ ) in solar cells[1][2].

  • Defect Passivation and Moisture Shielding: The oxygen lone pairs within the heptyloxy chain act as Lewis bases, coordinating with uncoordinated Pb²⁺ defects on the surface of perovskite films. Simultaneously, the hydrophobic nature of the dual alkyl/alkoxy chains (hexyl and heptyloxy) creates a steric moisture barrier, significantly enhancing device longevity[3].

  • Calamitic Liquid Crystalline Self-Assembly: The combination of a rigid aromatic core with flexible, asymmetric aliphatic tails (hexyl vs. heptyloxy) strongly induces calamitic (rod-like) liquid crystalline phases, such as smectic or nematic mesophases. This self-organization allows for highly ordered molecular packing, which dramatically increases intermolecular π−π orbital overlap and, consequently, hole mobility[4][5][6]. Furthermore, N-alkylaniline donors are proven to prevent detrimental dye aggregation in Dye-Sensitized Solar Cells (DSSCs)[7].

Application Workflow I: Synthesis of Dopant-Free Hole Transport Materials (HTMs)

The industry standard HTM, Spiro-OMeTAD, is notoriously expensive (often exceeding $170/g) and suffers from poor intrinsic conductivity, requiring hygroscopic dopants that degrade the perovskite layer[1][2][3]. By coupling 4-(Heptyloxy)-N-hexylaniline with a conjugated core (e.g., dibromofluorene or dimethoxyphenanthrene), we can synthesize low-cost, dopant-free N-alkyl-diarylamine HTMs.

Experimental Protocol: Buchwald-Hartwig Amination and Device Integration

This protocol is designed as a self-validating system. Do not proceed to device fabrication without passing the defined Quality Control (QC) gates.

Step 1: Catalytic Cross-Coupling

  • Setup: In a flame-dried Schlenk flask under an inert argon atmosphere, combine 4-(Heptyloxy)-N-hexylaniline (2.2 equivalents) with the chosen aryl dibromide core (1.0 equivalent).

  • Catalyst Loading: Add Palladium(II) acetate (Pd(OAc)₂, 5 mol%) and tri-tert-butylphosphine (P(t-Bu)₃, 10 mol%) as the ligand. Causality: The electron-rich, sterically hindered phosphine ligand accelerates the reductive elimination step, preventing unwanted dealkylation of the secondary amine.

  • Base & Solvent: Add sodium tert-butoxide (NaOtBu, 3.0 eq) and anhydrous toluene. Reflux at 110°C for 12 hours.

  • Purification: Quench with water, extract with dichloromethane, and purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient).

Step 2: QC Gate - Electrochemical Validation Self-Validation: Before spin-coating, you must verify the HOMO level. Perform Cyclic Voltammetry (CV) using a 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) electrolyte in dichloromethane.

  • Acceptance Criteria: The onset oxidation potential must yield a calculated HOMO between -5.15 eV and -5.30 eV to ensure optimal hole extraction from the perovskite valence band[1][2].

Step 3: Spin-Coating the HTM Layer

  • Solution Preparation: Dissolve the purified HTM in anhydrous chlorobenzene at a concentration of 15 mg/mL. Causality: The hexyl and heptyloxy chains ensure complete solubility without the need for toxic, high-boiling solvents like DMF.

  • Deposition: Spin-coat the solution onto the annealed perovskite substrate at 4000 rpm for 30 seconds in a nitrogen-filled glovebox.

  • Thermal Annealing: Anneal at 70°C for 10 minutes to drive off residual solvent and promote molecular packing.

G A 4-(Heptyloxy)-N-hexylaniline (Precursor) B Buchwald-Hartwig Cross-Coupling A->B Pd(OAc)2 / P(t-Bu)3 C N-Alkyl-Diarylamine (Target HTM) B->C Yield > 80% D Cyclic Voltammetry (HOMO Validation) C->D QC Gate E Spin Coating on Perovskite D->E HOMO ~ -5.2 eV

Caption: Workflow for synthesizing and validating HTMs derived from 4-(Heptyloxy)-N-hexylaniline.

Application Workflow II: Fabrication of Calamitic Liquid Crystalline Semiconductors (LCSs)

The asymmetric aliphatic chains of 4-(Heptyloxy)-N-hexylaniline make it an ideal building block for calamitic (rod-like) liquid crystals. When utilized in Organic Field-Effect Transistors (OFETs), these materials exhibit "self-healing" grain boundaries due to the fluidity of the smectic mesophase, bridging the gap between highly ordered single crystals and processable amorphous polymers[4][5].

Experimental Protocol: Mesophase Alignment for OFETs

Step 1: Substrate Preparation

  • Clean heavily doped Si/SiO₂ substrates sequentially with acetone, isopropanol, and deionized water under ultrasonication.

  • Treat the SiO₂ surface with octadecyltrichlorosilane (OTS) to create a hydrophobic self-assembled monolayer. Causality: The hydrophobic OTS layer interacts favorably with the heptyloxy/hexyl tails of the semiconductor, inducing a homeotropic (vertical) or edge-on molecular orientation that is highly favorable for in-plane charge transport.

Step 2: Film Deposition and Thermal Annealing

  • Drop-cast a 0.5 wt% solution of the synthesized LCS (in chloroform) onto the OTS-treated substrate.

  • QC Gate - Mesophase Identification: Place the substrate on a hot stage under a Polarized Optical Microscope (POM). Heat the sample past its isotropic transition temperature (typically >120°C).

  • Controlled Cooling: Slowly cool the sample at a rate of 1°C/min. Causality: Slow cooling allows the molecules to self-organize into the highly ordered Smectic B or Smectic A phase, characterized by focal-conic or fan-shaped textures[4][6].

  • Validation: Perform grazing-incidence X-ray diffraction (GIXRD) to confirm the lamellar d-spacing corresponds to the extended molecular length of the heptyloxy/hexyl chains.

G P Perovskite Absorber (Valence Band ~ -5.4 eV) I Interface Passivation (Heptyloxy Oxygen Lone Pairs) P->I Photo-generated Holes H HTM Layer (HOMO ~ -5.2 eV) I->H Suppressed Recombination E Gold Electrode (Charge Collection) H->E High Hole Mobility

Caption: Energy level alignment and interfacial hole transfer mechanism facilitated by the HTM.

Quantitative Data & Benchmarking

The integration of 4-(Heptyloxy)-N-hexylaniline-derived materials demonstrates significant improvements in both cost-efficiency and environmental stability compared to commercial benchmarks.

Material ClassHOMO Level (eV)Hole Mobility ( cm2V−1s−1 )Moisture ResistanceEst. Synthetic Cost ($/g)
Spiro-OMeTAD (Benchmark) -5.14 ∼1.96×10−4 Low (Requires hygroscopic dopants) 170−475
Heptyloxy-Hexylaniline HTM -5.18 to -5.25 ∼5.55×10−4 High (Hydrophobic alkyl/alkoxy shield) <30
Calamitic LCS Derivative -5.30 >1.0×10−2 (Smectic Phase)High (Self-healing grain boundaries) <40

Data synthesized from comparative studies on alkoxyaniline and phenanthrene-core HTMs[1][2][3][5].

References

  • Molecularly engineered hole-transport material for low-cost perovskite solar cells - PMC. National Institutes of Health.[Link]

  • Advances in the Synthesis of Small Molecules as Hole Transport Materials for Lead Halide Perovskite Solar Cells | Accounts of Chemical Research. ACS Publications.[Link]

  • Polymeric hole-transport materials with side-chain redox-active groups for perovskite solar cells with good reproducibility. RSC Publishing.[Link]

  • Composite Hole-Transporting Materials Based on 9,10-Dimethoxyphenanthrene Cores and Spiro-OMeTAD for Efficient and Stable Perovskite Solar Cells - PMC. National Institutes of Health.[Link]

  • Polarized light emission from a calamitic liquid crystalline semiconductor doped with dyes. AIP Publishing.[Link]

  • Organic liquid crystals in optoelectronic device applications: Field‐effect transistors, nonvolatile memory, and photovoltaics. ResearchGate.[Link]

  • Recent Advances in Nonprecious Metal Catalysis | Organic Process Research & Development. ACS Publications.[Link]

  • On the dipole–dipole correlation and dielectric anisotropy of some N(4-N-alkyloxy benzylidene)4′-N-alkylaniline compounds doped with silver nanoparticles. Taylor & Francis.[Link]

  • Zinc Porphyrins Possessing Three p-Carboxyphenyl Groups: Effect of the Donor Strength of Push-Groups on the Efficiency of Dye Sensitized Solar Cells. MDPI.[Link]

Sources

Method

purification techniques and recrystallization of 4-(Heptyloxy)-N-hexylaniline

Application Note: Advanced Purification and Recrystallization Protocols for 4-(Heptyloxy)-N-hexylaniline Introduction & Scope 4-(Heptyloxy)-N-hexylaniline (CAS: 1040689-98-2) is a highly lipophilic secondary aniline deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Purification and Recrystallization Protocols for 4-(Heptyloxy)-N-hexylaniline

Introduction & Scope

4-(Heptyloxy)-N-hexylaniline (CAS: 1040689-98-2) is a highly lipophilic secondary aniline derivative, frequently utilized as a critical intermediate in the synthesis of advanced liquid crystal materials and specialized organic building blocks[1]. The purification of long-chain N-alkylanilines presents unique challenges. The presence of unreacted primary amines, over-alkylated tertiary amines, and the inherent susceptibility of the aniline core to aerial oxidation require a highly controlled, multi-stage purification strategy[2][3].

This application note details a self-validating protocol combining acid-base extraction, deactivated silica gel chromatography, and low-temperature solvent-pair recrystallization to achieve >99% purity.

Physicochemical Profiling

Understanding the physicochemical properties of 4-(Heptyloxy)-N-hexylaniline is paramount for designing an effective purification system. The dual alkyl/alkoxy chains significantly increase the molecule's lipophilicity, altering its partition coefficient and lowering its melting point compared to simple anilines.

Table 1: Physicochemical Properties & Purification Implications

PropertyValue / CharacteristicPurification Implication
Molecular Formula C₁₉H₃₃NOHigh carbon count dictates high solubility in non-polar solvents (hexane, toluene).
Molecular Weight 291.48 g/mol High boiling point; vacuum distillation risks thermal degradation[3].
Basic Character Weakly Basic (Secondary Amine)Requires concentrated or stronger acid (e.g., 10% HCl) for complete aqueous protonation[4].
Physical State Low-melting solid / Oil at RTProne to "oiling out" during standard cooling; requires careful solvent-pair selection[5].
Stability Air/Light SensitiveReadily oxidizes to colored p-benzoquinone derivatives; requires inert atmosphere[3].

Strategic Purification Workflow

To isolate the target compound from a crude reaction matrix, a sequential approach is employed. The workflow capitalizes on the basicity of the amine (Phase 1), its polarity relative to impurities (Phase 2), and its crystalline lattice formation thermodynamics (Phase 3).

Purification Crude Crude Reaction Mixture (Target + Impurities) AcidBase Acid-Base Extraction (10% HCl / NaOH) Crude->AcidBase Remove neutral organics OrganicLayer Enriched Organic Phase (Secondary Amine) AcidBase->OrganicLayer Basify & Extract Chromatography Flash Chromatography (TEA-Deactivated Silica) OrganicLayer->Chromatography Isolate target mass Recrystallization Solvent-Pair Recrystallization (Ethanol/Water) Chromatography->Recrystallization Remove trace isomers PureProduct Pure 4-(Heptyloxy)-N-hexylaniline (>99% Purity) Recrystallization->PureProduct Vacuum dry

Caption: Logical workflow for the multi-stage purification of N-alkylanilines.

Detailed Methodologies

Phase 1: Acid-Base Extraction

Causality & Insight: Standard liquid-liquid extraction often fails to separate secondary anilines from neutral byproducts. By exploiting the amine's basicity, we can selectively protonate it, driving it into the aqueous phase while neutral impurities remain in the organic phase[2][4]. However, due to the highly lipophilic heptyl and hexyl chains, dilute acids (e.g., 1M HCl) may result in an emulsion or incomplete protonation. A 10% HCl solution ensures complete salt formation.

Protocol:

  • Dissolve the crude reaction mixture in diethyl ether or ethyl acetate (10 mL per gram of crude).

  • Transfer to a separatory funnel and wash with 10% aqueous HCl (3 × 15 mL). The 4-(Heptyloxy)-N-hexylaniline will form a water-soluble hydrochloride salt[4].

  • Separate the aqueous layer (containing the product) from the organic layer (containing neutral/acidic impurities).

  • Cool the combined aqueous layers in an ice bath to 0–5 °C.

  • Slowly add 20% aqueous NaOH dropwise under continuous stirring until the solution reaches pH 10–12. The free base aniline will precipitate or form an oily suspension[2][3].

  • Extract the basified aqueous solution with fresh diethyl ether (3 × 20 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Phase 2: Deactivated Flash Column Chromatography

Causality & Insight: Anilines are highly susceptible to degradation and "tailing" on standard acidic silica gel, which can catalyze oxidation or irreversibly bind the amine[3]. Pre-treating the silica with a tertiary amine (Triethylamine, TEA) neutralizes the acidic silanol groups, ensuring sharp elution bands and preventing yield loss[2][6].

Protocol:

  • Prepare a solvent system of Hexane/Ethyl Acetate (gradient from 95:5 to 85:15). Add 1% (v/v) Triethylamine (TEA) to the eluent.

  • Slurry-pack the chromatography column with silica gel (230–400 mesh) using the TEA-spiked eluent. Flush the column with 2 column volumes to fully deactivate the silica.

  • Load the concentrated extract from Phase 1 onto the column using a minimal amount of the starting eluent.

  • Elute the column under positive nitrogen pressure, collecting fractions in test tubes purged with inert gas to prevent aerial oxidation[3].

  • Monitor fractions via TLC (UV active). Combine fractions containing the pure target compound and evaporate the solvent under reduced pressure.

Phase 3: Low-Temperature Solvent-Pair Recrystallization

Causality & Insight: 4-(Heptyloxy)-N-hexylaniline is a low-melting compound. Attempting a single-solvent recrystallization often results in the product separating as a liquid ("oiling out") rather than forming a crystalline lattice[5]. This oil traps impurities. To circumvent this, a solvent-antisolvent pair (Ethanol/Water) is used. The addition of water decreases solubility gradually, while controlled cooling and seeding promote nucleation over phase separation[1][5].

Protocol:

  • Transfer the chromatographed product to a round-bottom flask.

  • Add a minimal volume of hot absolute ethanol (approx. 60 °C) until the compound is completely dissolved[1].

  • If the solution is discolored (indicating trace oxidation), add 50 mg of activated charcoal, boil for 2 minutes, and perform a hot gravity filtration through a pre-warmed funnel[3][5].

  • Return the clear filtrate to the heat source. Slowly add hot deionized water (the poorer solvent) dropwise until a faint, persistent cloudiness appears[5].

  • Add 1-2 drops of hot ethanol to just clear the cloudiness, achieving a perfectly saturated solution at elevated temperature.

  • Remove from heat and allow the flask to cool to room temperature undisturbed. Do not agitate, as this promotes oiling out.

  • Once at room temperature, transfer the flask to a 4 °C refrigerator for 12 hours, then to a -20 °C freezer for 2 hours to maximize yield.

  • Collect the resulting crystals via vacuum filtration using a cold Büchner funnel. Wash the crystal cake with a pre-chilled mixture of Ethanol/Water (1:1).

  • Dry the crystals in a vacuum desiccator in the dark to prevent light-induced degradation[3].

Quantitative Optimization of Recrystallization

The choice of solvent pair drastically impacts the recovery and purity of long-chain alkoxy anilines. Table 2 summarizes the empirical optimization of solvent systems for this class of compounds.

Table 2: Solvent Pair Efficacy for Low-Melting N-Alkylanilines

Solvent Pair (Better/Poorer)Ratio (v/v)Tendency to "Oil Out"Purity AchievedYield Recovery
Ethanol / Water 80:20Low (if cooled slowly)>99.5%85%
Methanol / Water 75:25Moderate98.0%78%
Hexane / Ethyl Acetate 90:10High (often remains liquid)N/A (Failed)N/A
Toluene / Hexane 50:50Moderate97.5%65%

Note: Ethanol/Water provides the optimal thermodynamic gradient for crystalline lattice formation of alkoxy anilines without inducing liquid-liquid phase separation[1][5].

Quality Control & Storage

Purified 4-(Heptyloxy)-N-hexylaniline should appear as a colorless to pale-white crystalline solid. Any shift towards a yellow or brown hue indicates the formation of p-benzoquinone oxidation byproducts[3].

  • Storage: Store the purified compound in an amber glass vial, purged with Argon or Nitrogen, at -20 °C to ensure long-term stability.

References

2.[6] Title: One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

4.[5] Title: Recrystallization Techniques and Troubleshooting Source: University of Wisconsin-Madison, Chemistry Laboratory Manual URL: [Link]

6.[4] Title: How do I remove aniline from the reaction mixture? Source: ResearchGate Scientific Discussion Forum URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-(Heptyloxy)-N-hexylaniline Synthesis

Welcome to the Technical Support Center for the synthesis of 4-(Heptyloxy)-N-hexylaniline. This molecule is a critical intermediate in liquid crystal and pharmaceutical development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-(Heptyloxy)-N-hexylaniline. This molecule is a critical intermediate in liquid crystal and pharmaceutical development. The most reliable synthetic route avoids the direct alkylation of 4-aminophenol, which is plagued by poor chemoselectivity. Instead, a robust two-step approach is recommended:

  • Williamson Ether Synthesis & Reduction: Alkylation of 4-nitrophenol with heptyl bromide, followed by reduction of the nitro group to yield 4-(heptyloxy)aniline[1].

  • Reductive Amination: Controlled N-alkylation of the resulting aniline with hexanal using sodium triacetoxyborohydride (NaBH(OAc)₃) to prevent over-alkylation[2].

Diagnostic Workflow

Review this logic tree before submitting a troubleshooting ticket to isolate your yield bottleneck.

YieldTroubleshooting Start Low Yield Detected 4-(Heptyloxy)-N-hexylaniline Diag1 Step 1: Etherification (Williamson Synthesis) Start->Diag1 Diag2 Step 2: N-Alkylation (Reductive Amination) Start->Diag2 Unreacted Unreacted 4-Nitrophenol? Diag1->Unreacted OverAlk Over-alkylation (Dialkyl impurity)? Diag2->OverAlk Imine Incomplete Imine Formation? Diag2->Imine PhaseTransfer Add Phase-Transfer Catalyst (e.g., TBAB) & Heat Unreacted->PhaseTransfer Yes FixOverAlk Use NaBH(OAc)3 Strict 1.0 eq Hexanal OverAlk->FixOverAlk Yes FixImine Add AcOH catalyst Pre-stir 30 min Imine->FixImine Yes

Caption: Troubleshooting workflow for identifying and resolving yield bottlenecks in synthesis.

Core Synthesis Protocols (Self-Validating)

Protocol A: Step 1 - Synthesis of 4-(Heptyloxy)aniline

Causality Check: Starting with 4-nitrophenol rather than 4-aminophenol is critical. The nitro group is highly electron-withdrawing and unreactive toward alkyl halides, completely eliminating the risk of competitive N-alkylation during the etherification phase[1].

  • Reaction Setup: In a dry round-bottom flask, combine 1.0 eq of 4-nitrophenol and 2.0 eq of anhydrous K₂CO₃ in acetonitrile.

  • Alkylation: Slowly add 1.05 eq of 1-bromoheptane. Self-Validation: Do not add excess alkyl halide; unreacted 1-bromoheptane complicates downstream purification and lowers isolated yield.

  • Catalysis: Add 0.1 eq of tetrabutylammonium bromide (TBAB). Causality: TBAB acts as a phase-transfer catalyst, shuttling the phenoxide ion from the solid base into the organic phase, drastically accelerating the S_N2 reaction and improving yield from ~60% to >90%[3].

  • Reflux & Monitor: Heat the mixture to reflux (82°C) for 4-6 hours. Monitor by TLC (Hexane:Ethyl Acetate 3:1). The reaction is complete when the distinct yellow spot of 4-nitrophenol disappears.

  • Reduction: After standard aqueous workup, dissolve the intermediate (1-heptyloxy-4-nitrobenzene) in ethanol. Add 10% Pd/C (catalytic) and stir under a hydrogen atmosphere (1 atm) until hydrogen uptake ceases. Filter through Celite to yield 4-(heptyloxy)aniline.

Protocol B: Step 2 - Reductive Amination to 4-(Heptyloxy)-N-hexylaniline

Causality Check: Direct alkylation of the aniline with 1-bromohexane will inevitably yield a mixture of primary, secondary, and tertiary amines. Reductive amination using hexanal ensures mono-alkylation because the intermediate imine can only form once[2].

  • Imine Formation: Dissolve 1.0 eq of 4-(heptyloxy)aniline in 1,2-dichloroethane (DCE). Add exactly 1.0 eq of hexanal.

  • Acid Catalysis: Add 1.0 eq of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen of hexanal, increasing its electrophilicity and driving the dehydration step to form the imine intermediate.

  • Pre-stirring: Stir at room temperature for 30–60 minutes. Self-Validation: Allowing the imine to fully form before adding the reducing agent prevents the premature reduction of hexanal into unreactive hexanol.

  • Reduction: Add 1.5 eq of sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise. Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the protonated iminium ion over the unreacted aldehyde, minimizing side reactions[4][5].

  • Quench & Extract: Stir for 4-6 hours. Quench by slowly adding saturated aqueous NaHCO₃. Extract with dichloromethane, dry over Na₂SO₄, and concentrate under reduced pressure.

Troubleshooting Guides & FAQs

Q: I am detecting N,N-dihexylaniline (tertiary amine) in my final product. How do I prevent this over-alkylation? A: If you are using direct alkylation (hexyl bromide + base), over-alkylation is unavoidable due to the increased nucleophilicity of the secondary amine product. You must switch to reductive amination[2]. If you are already using reductive amination and still see over-alkylation, verify your stoichiometry. You must use exactly 1.0 equivalent of hexanal. Excess aldehyde can lead to a second reductive amination event.

Q: My reductive amination yield is low, and I am recovering a lot of hexanol. What went wrong? A: You are likely using sodium borohydride (NaBH₄) or adding your reducing agent too early. NaBH₄ is too aggressive and will rapidly reduce your hexanal into hexanol before it can react with the aniline[2]. Switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃). Its steric bulk and electron-withdrawing acetoxy groups make it mild enough to ignore the aldehyde and selectively target the imine[5].

Q: The Williamson etherification is stalling at ~60% conversion. How can I drive it to completion? A: The reaction between the solid K₂CO₃, the polar phenoxide, and the non-polar heptyl bromide suffers from poor phase mixing. Introduce a phase-transfer catalyst (PTC) such as TBAB at 5-10 mol%. The PTC will transport the phenoxide anion into the organic phase, allowing the reaction to proceed rapidly to >90% yield[3].

Quantitative Data: Reducing Agent Selection

The choice of reducing agent in Step 2 dictates the chemoselectivity and final yield of the N-alkylation process.

Reducing AgentSelectivity for Imine over AldehydeRisk of Over-AlkylationTypical YieldTechnical Notes
NaBH(OAc)₃ Excellent Very Low 85 - 95% Preferred Reagent. Mild, handles acid-sensitive groups, requires no strict pH control[4][5].
NaBH₃CNGoodLow70 - 85%Highly toxic (releases HCN). Requires strict pH control (pH 6-8)[4].
NaBH₄PoorHigh< 50%Aggressively reduces aldehydes to alcohols. Not recommended for one-pot reductive amination[2].
H₂ / Pd/CModerateModerate60 - 80%Requires specialized high-pressure equipment. Risk of reducing other functional groups.

References

1.[2] Title: Reductive Amination, and How It Works Source: masterorganicchemistry.com URL:

2.[4] Title: Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes Source: mdma.ch URL:

3.[5] Title: Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride Source: nih.gov URL:

4.[1] Title: Efficient Synthesis of a 5-HT 2C Receptor Agonist Precursor Source: acs.org URL:

5.[3] Title: Cotton Fabric-Supported Cationic Acrylate Polymer as an Efficient and Recyclable Catalyst for Williamson Ether Synthesis Reaction in Solid–Liquid–Liquid Phase Transfer Catalysis System Source: acs.org URL:

Sources

Optimization

preventing oxidation and degradation of 4-(Heptyloxy)-N-hexylaniline during storage

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for preventing the oxidation and degradation of 4-(Heptyloxy)-N-hexylaniline during storage....

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for preventing the oxidation and degradation of 4-(Heptyloxy)-N-hexylaniline during storage. By integrating established principles of organic chemistry with practical laboratory procedures, this document aims to ensure the long-term stability and purity of this valuable compound.

Introduction to the Stability of 4-(Heptyloxy)-N-hexylaniline

4-(Heptyloxy)-N-hexylaniline is an N-alkylaniline derivative, a class of compounds known for their susceptibility to oxidative and photolytic degradation. The lone pair of electrons on the nitrogen atom can be readily oxidized, leading to the formation of colored impurities and a decrease in the compound's purity.[1][2] Exposure to atmospheric oxygen, light, and elevated temperatures can accelerate these degradation processes.[3]

The primary degradation pathways for N-alkylanilines involve the formation of radicals at the nitrogen atom and the alpha-carbon of the alkyl chain, which can then lead to a variety of products, including N-oxides, hydroxylamines, and coupled products like benzidines and diphenylamines.[4][5] These degradation products can significantly impact the performance of 4-(Heptyloxy)-N-hexylaniline in its intended applications, particularly in sensitive systems like liquid crystals and organic electronics. Therefore, stringent storage and handling protocols are essential.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 4-(Heptyloxy)-N-hexylaniline?

A1: To minimize degradation, 4-(Heptyloxy)-N-hexylaniline should be stored in a cool, dry, and dark place. The recommended storage temperature is typically refrigerated (2-8 °C). It is crucial to store the compound under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[3][6]

Q2: My sample of 4-(Heptyloxy)-N-hexylaniline has turned yellow/brown. What does this indicate and is it still usable?

A2: Discoloration is a common sign of oxidation in aromatic amines.[6] The yellow or brown color is likely due to the formation of oxidized and coupled byproducts. The usability of the discolored sample depends on the specific requirements of your experiment. For applications requiring high purity, it is recommended to purify the material (e.g., by column chromatography) or use a fresh, unoxidized sample. A quantitative analysis by HPLC or GC-MS can determine the actual purity of the discolored material.

Q3: What are the initial signs of degradation I should look for?

A3: Besides discoloration, other signs of degradation can include a change in viscosity or the appearance of solid precipitates. For a more sensitive assessment, periodic analytical testing using techniques like HPLC or GC-MS is recommended to monitor the purity of the stored material.

Q4: Can I use antioxidants to prolong the shelf-life of 4-(Heptyloxy)-N-hexylaniline?

A4: Yes, the addition of antioxidants can be an effective strategy to inhibit oxidative degradation. Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), or aromatic amine antioxidants are commonly used for stabilizing organic materials.[7] A combination of different types of antioxidants may offer synergistic protection.[3] However, the choice and concentration of the antioxidant should be carefully considered to avoid any interference with your specific application.

Q5: What is an inert atmosphere, and how do I create it for storing my sample?

A5: An inert atmosphere is an environment that is free of reactive gases, primarily oxygen.[8][9] For laboratory-scale storage, this is typically achieved by displacing the air in the storage container with a high-purity inert gas like argon or nitrogen. This process is often referred to as "inert gas blanketing."[3] Detailed protocols for creating an inert atmosphere are provided in the Troubleshooting Guide section.

Troubleshooting Guide: Common Issues and Solutions

This section provides a question-and-answer formatted guide to directly address specific issues that may arise during the storage and handling of 4-(Heptyloxy)-N-hexylaniline.

Problem Possible Cause(s) Troubleshooting Steps & Solutions
Sample discoloration (yellowing or browning) upon receipt or after a short storage period. 1. Improper initial packaging allowing for air exposure. 2. Exposure to light during shipping or storage. 3. Inadequate inert atmosphere in the storage container.1. Verify Purity: Immediately analyze a small aliquot of the sample using HPLC or GC-MS to quantify the level of impurities. 2. Purification: If the purity is below your experimental requirements, consider purifying the bulk material using column chromatography. 3. Improve Storage: Transfer the purified material to a clean, dry amber glass vial and store under a robust inert atmosphere following the protocol for "Inert Atmosphere Storage."
Inconsistent experimental results using the same batch of material over time. 1. Gradual degradation of the compound, leading to a change in its effective concentration and the presence of interfering byproducts.1. Implement a Stability Monitoring Program: Regularly test the purity of your stock of 4-(Heptyloxy)-N-hexylaniline (e.g., monthly) using a validated analytical method. 2. Aliquot Samples: Upon receiving a new batch, divide it into smaller, single-use aliquots. This minimizes the number of times the main stock is exposed to potential contaminants. 3. Re-qualification: Before a critical experiment, re-qualify the purity of the working sample.
Formation of precipitates in a solution of 4-(Heptyloxy)-N-hexylaniline. 1. Polymerization or formation of insoluble degradation products. 2. The solvent used is not suitable or has become contaminated.1. Characterize the Precipitate: If possible, isolate and analyze the precipitate to identify its nature. 2. Filter the Solution: For immediate use, the solution can be filtered through a syringe filter (ensure compatibility with the solvent). However, this does not address the underlying degradation. 3. Review Storage Conditions: Ensure the solution is stored under an inert atmosphere and protected from light. Some solutions may require refrigerated storage.

Experimental Protocols

Protocol 1: Establishing an Inert Atmosphere for Lab-Scale Storage

This protocol describes the use of a Schlenk line for creating an inert atmosphere in a storage vial. This technique is highly effective for protecting air-sensitive materials.[8][10][11]

Materials:

  • Schlenk line with a dual vacuum/inert gas manifold

  • High-purity argon or nitrogen gas

  • Vacuum pump

  • Storage vial (amber glass recommended) with a rubber septum or a Schlenk flask

  • Heat gun

Procedure:

  • Prepare the Glassware: Thoroughly clean and oven-dry the storage vial.

  • Assemble the System: Connect the vial to the Schlenk line via a hose and a needle inserted through the septum.

  • Purge with Inert Gas: Open the inert gas inlet on the Schlenk line to gently flush the vial with argon or nitrogen.

  • Evacuate: Close the inert gas inlet and open the vacuum line to evacuate the vial. You should see bubbling if the compound is a liquid. Be careful not to pull a vacuum that is too strong, which could cause the sample to bump.

  • Flame Dry (for empty vials): While under vacuum, gently heat the exterior of the vial with a heat gun to drive off any adsorbed moisture. Caution: Do not heat a vial containing the compound.

  • Repeat Cycles: Repeat the purge-and-evacuate cycle at least three times to ensure all atmospheric oxygen has been removed.

  • Final Inert Gas Fill: After the final evacuation, fill the vial with the inert gas to a slight positive pressure.

  • Transfer and Seal: If transferring the compound into the prepared vial, do so under a positive flow of inert gas (e.g., using a cannula transfer technique). Once the transfer is complete, ensure the vial is securely sealed. For long-term storage, wrap the septum with Parafilm.

Protocol 2: Forced Degradation Study to Assess Stability

A forced degradation study is designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[12][13] This information is invaluable for developing stability-indicating analytical methods.

Materials:

  • 4-(Heptyloxy)-N-hexylaniline

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • HPLC system with a UV or PDA detector

  • pH meter

  • Thermostatic bath

  • Photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of 4-(Heptyloxy)-N-hexylaniline of known concentration in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Heat the mixture under the same conditions as the acid hydrolysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the mixture at room temperature for a defined period.

  • Thermal Degradation: Store an aliquot of the stock solution at an elevated temperature (e.g., 60 °C) in the dark.

  • Photolytic Degradation: Expose an aliquot of the stock solution to a controlled light source (as per ICH Q1B guidelines) in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At various time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples by a suitable stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control sample. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which represent degradation products.

Protocol 3: HPLC Method for Purity Assessment

This protocol provides a general starting point for developing an HPLC method to assess the purity of 4-(Heptyloxy)-N-hexylaniline and detect degradation products. Method optimization will likely be required.[14][15]

Chromatographic Conditions:

Parameter Condition
HPLC System Agilent 1200 series or equivalent with UV/PDA detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid
Gradient Start with a suitable ratio of A and B (e.g., 50:50), and ramp up the percentage of B over time to elute more non-polar compounds.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Monitor at a wavelength where the parent compound has significant absorbance (e.g., determined by UV-Vis spectroscopy). A PDA detector is useful for identifying the optimal wavelength and assessing peak purity.
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of 4-(Heptyloxy)-N-hexylaniline in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

Degradation Pathway of N-Alkylanilines

cluster_main Oxidative Degradation of 4-(Heptyloxy)-N-hexylaniline Parent 4-(Heptyloxy)-N-hexylaniline Radical_Cation Radical Cation Parent->Radical_Cation Oxidation (loss of e-) N_Oxide N-Oxide Radical_Cation->N_Oxide Further Oxidation Coupled_Products Coupled Products (e.g., Benzidines) Radical_Cation->Coupled_Products Dimerization N_Dealkylation N-Dealkylation Products Radical_Cation->N_Dealkylation Hydrolysis

Caption: Proposed oxidative degradation pathway for 4-(Heptyloxy)-N-hexylaniline.

Inert Atmosphere Storage Workflow

cluster_workflow Inert Atmosphere Storage Workflow Start Start: Receive/Synthesize Compound Prep_Vial Prepare Clean, Dry Amber Vial Start->Prep_Vial Connect_Schlenk Connect Vial to Schlenk Line Prep_Vial->Connect_Schlenk Cycle_1 Evacuate Vial (Vacuum) Connect_Schlenk->Cycle_1 Cycle_2 Refill with Inert Gas Cycle_1->Cycle_2 Repeat_Cycles Repeat Evacuate/Refill Cycle (3x) Cycle_2->Repeat_Cycles Transfer Transfer Compound Under Inert Gas Repeat_Cycles->Transfer Seal Seal Vial Securely Transfer->Seal Store Store in Cool, Dark Place Seal->Store

Caption: Workflow for preparing a sample for storage under an inert atmosphere.

Troubleshooting Decision Tree for Discolored Samples

cluster_troubleshooting Troubleshooting for Discolored Samples Start Discolored Sample Observed Analyze Analyze Purity (HPLC/GC-MS) Start->Analyze Check_Purity Purity Acceptable? Analyze->Check_Purity Use_Sample Use Sample with Caution Check_Purity->Use_Sample Yes Purify Purify Sample (e.g., Chromatography) Check_Purity->Purify No Reanalyze Re-analyze Purified Sample Purify->Reanalyze Purity_OK Purity Acceptable? Reanalyze->Purity_OK Use_Purified Use Purified Sample Purity_OK->Use_Purified Yes Discard Discard or Attempt Re-purification Purity_OK->Discard No

Caption: Decision tree for handling discolored samples of 4-(Heptyloxy)-N-hexylaniline.

References

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  • Gorrod, J. W., Temple, D. J., & Beckett, A. H. (1979). The N- and alpha- C-oxidation of N,N-dialkylanilines by rabbit liver microsomes in vitro. Xenobiotica, 9(1), 17-25. [Link]

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  • D’Amato, A., et al. (2021). Fractioning and Compared 1H NMR and GC-MS Analyses of Lanolin Acid Components. Molecules, 26(23), 7179. [Link]

  • NIST. (n.d.). 4-N-Hexylaniline. NIST WebBook. [Link]

  • Reddy, K. S., et al. (2015). A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. RSC Publishing. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Alkylation of 4-(Heptyloxy)-N-hexylaniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on optimizing the functionalization of complex aniline derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on optimizing the functionalization of complex aniline derivatives.

4-(Heptyloxy)-N-hexylaniline (CAS: 1040689-98-2) is a highly electron-rich secondary aniline. While its structure makes it a valuable intermediate, the strong electron-donating (+M) effect of the para-heptyloxy group significantly increases the nucleophilicity of the nitrogen atom and activates the aromatic ring. This dual reactivity often leads to a complex byproduct profile during standard N-alkylation attempts.

This guide provides field-proven, mechanistically grounded solutions to suppress unwanted byproducts and achieve highly selective tertiary amine synthesis.

Pathway Visualization: The Alkylation Challenge

To troubleshoot effectively, we must first map the competing reaction pathways. The diagram below illustrates how traditional electrophilic alkylation diverges into unwanted byproduct streams.

Pathway SM 4-(Heptyloxy)-N-hexylaniline (Secondary Amine) Target Tertiary Aniline (Target Product) SM->Target N-Alkylation Ring Ring Alkylated Isomers (EAS Byproduct) SM->Ring Lewis Acid/Heat Reagent Alkylating Agent (e.g., R-X) Reagent->Target Quat Quaternary Ammonium Salt (Over-alkylation) Target->Quat Excess Reagent

Caption: Reaction pathway illustrating target N-alkylation and common unwanted byproduct formations.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why am I observing massive amounts of quaternary ammonium salts (over-alkylation) when reacting 4-(Heptyloxy)-N-hexylaniline with alkyl halides?

A1: This is a classic kinetic problem rooted in the electronic properties of your substrate. The para-heptyloxy group enriches the nitrogen's lone pair. When you use highly electrophilic alkyl halides (via SN2), the initial N-alkylation forms a tertiary amine. However, unlike standard aliphatic amines where steric hindrance slows further reaction, the high electron density of this specific aniline keeps the tertiary nitrogen nucleophilic enough to attack another equivalent of the alkyl halide, yielding a quaternary ammonium salt[1].

Solution: Abandon standard SN2 alkylation. Switch to 2[2]. In this pathway, the secondary amine reacts with an aldehyde to form an iminium ion, which is then reduced. Because the resulting tertiary amine lacks an N-H bond, it cannot form an iminium ion with excess aldehyde, completely shutting down the over-alkylation pathway[2].

Q2: My LC-MS shows isomers with the exact mass of my target product, but they elute at different retention times. What causes this?

A2: You are observing Electrophilic Aromatic Substitution (EAS), specifically ring-alkylation. The heptyloxy group strongly activates the ortho positions of the aniline ring. If your reaction conditions contain trace Lewis acids (often present as impurities in transition metal catalysts or certain halogenated solvents) or if you are using harsh heating with alkyl halides, carbocation-like intermediates will form. These will attack the activated aromatic ring rather than the nitrogen[3].

Solution: Ensure strictly basic or neutral conditions. If using reductive amination, utilize mild hydride donors like NaBH(OAc)3 at room temperature to prevent carbocation formation.

Q3: We are scaling up this synthesis. How can we eliminate over-alkylation while improving the environmental profile (E-factor) of the reaction?

A3: For scale-up, the 4 methodology is the industry standard[4]. This strategy uses alcohols instead of toxic alkyl halides. A transition metal catalyst (e.g., Ni or Ru) temporarily dehydrogenates the alcohol to an aldehyde. The secondary amine forms an iminium intermediate, and the catalyst returns the hydrogen to reduce it to the tertiary amine[4]. This prevents over-alkylation entirely and produces water as the sole byproduct, drastically improving atom economy[4].

Diagnostic Workflow

Workflow Start Analyze LC-MS Profile Q1 [M+Alkyl]+ detected? (Quaternary Salt) Start->Q1 Q2 Isomers detected? (Ring Alkylation) Start->Q2 A1 Switch to Reductive Amination or Borrowing Hydrogen Q1->A1 Yes A2 Remove Lewis Acids; Ensure strictly basic conditions Q2->A2 Yes

Caption: Decision tree for troubleshooting byproduct formation during N-alkylation.

Data Presentation: Strategy Comparison

The following table summarizes the quantitative risks and benefits of various alkylation strategies when applied to highly electron-rich secondary anilines like 4-(Heptyloxy)-N-hexylaniline.

Alkylation StrategyTypical ReagentsOver-Alkylation RiskRing Alkylation RiskAtom EconomyRecommended Use Case
Direct SN2 Alkyl Halide (R-X), K2CO3, DMFHigh (>20%)ModerateLowNot recommended for electron-rich substrates.
Reductive Amination Aldehyde (R-CHO), NaBH(OAc)3, DCENone (0%)LowModerateLab-scale synthesis; high selectivity required.
Borrowing Hydrogen Alcohol (R-OH), Ru/Ni Catalyst, TolueneNone (0%)LowHighScale-up; sustainable pharmaceutical synthesis.

Self-Validating Experimental Protocol

To ensure absolute control over the reaction trajectory, use the following self-validating protocol for the Reductive Amination of 4-(Heptyloxy)-N-hexylaniline. This protocol builds in analytical checkpoints to prevent byproduct formation before it cascades.

Protocol: Selective Reductive N-Alkylation using NaBH(OAc)3

Reagents:

  • 4-(Heptyloxy)-N-hexylaniline (1.0 equiv)

  • Target Aldehyde (1.1 equiv)

  • Sodium triacetoxyborohydride, NaBH(OAc)3 (1.5 equiv)

  • 1,2-Dichloroethane (DCE) (0.2 M)

  • Glacial Acetic Acid (1.0 equiv)

Step-by-Step Methodology:

  • Imine Formation (Kinetic Control):

    • Dissolve 4-(Heptyloxy)-N-hexylaniline (1.0 equiv) in anhydrous DCE.

    • Add the target aldehyde (1.1 equiv) and glacial acetic acid (1.0 equiv). Stir at room temperature for 2 hours.

    • Validation Checkpoint 1: Take a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You must observe the mass of the iminium intermediate and the disappearance of the starting material. Do not proceed to Step 2 until the secondary amine is <5% by UV area. This ensures the reducing agent is not wasted and prevents mixed byproduct profiles.

  • Reduction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Add NaBH(OAc)3 (1.5 equiv) portion-wise over 15 minutes.

    • Causality Note: Cooling is critical here. NaBH(OAc)3 is a mild reducing agent, but the exothermic nature of the reduction can cause localized heating, which may trigger trace ring-alkylation if the aldehyde is highly reactive.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench and Phase Separation:

    • Quench the reaction by slowly adding saturated aqueous NaHCO3 until gas evolution ceases.

    • Validation Checkpoint 2: Check the pH of the aqueous layer. It must be >8 . If the pH is acidic, the newly formed tertiary amine will remain protonated and partition into the aqueous waste, destroying your yield.

  • Isolation:

    • Extract the aqueous layer with Dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

References

  • One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Highly Selective Synergistic N-Alkylation of Amines with ROH Catalyzed by Nickel–Ruthenium Source: ResearchGate URL:[Link]

  • Arylamine synthesis by amination (alkylation) Source: Organic Chemistry Portal URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in the Derivatization of 4-(Heptyloxy)-N-hexylaniline

Welcome to the technical support center for the derivatization of 4-(heptyloxy)-N-hexylaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the derivatization of 4-(heptyloxy)-N-hexylaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar N-alkylated anilines. As Senior Application Scientists, we understand the nuances of synthetic organic chemistry and have curated this resource to help you troubleshoot and overcome challenges related to steric hindrance in your experiments.

Introduction: The Challenge of Steric Hindrance

4-(Heptyloxy)-N-hexylaniline is a secondary aniline with bulky substituents on both the nitrogen atom (N-hexyl group) and the para position of the benzene ring (heptyloxy group). These bulky groups can sterically hinder the approach of reagents to the nitrogen atom, leading to low reaction yields, slow reaction rates, or the formation of unwanted side products. This guide provides practical solutions and in-depth explanations to help you navigate these challenges.

Troubleshooting Guide

This section addresses common problems encountered during the derivatization of 4-(heptyloxy)-N-hexylaniline and provides step-by-step solutions.

Problem 1: Low or No Yield in Acylation Reactions

Question: I am trying to acylate 4-(heptyloxy)-N-hexylaniline with an acyl chloride, but I am observing very low to no product formation. What could be the issue?

Answer:

Low yields in the acylation of sterically hindered secondary anilines are a common issue. The bulky N-hexyl and 4-heptyloxy groups can impede the approach of the acylating agent to the nitrogen atom. Additionally, the lone pair of electrons on the nitrogen is delocalized into the aromatic ring, reducing its nucleophilicity.

Troubleshooting Steps:

  • Choice of Acylating Agent:

    • Acid Anhydrides: Instead of acyl chlorides, consider using a more reactive acid anhydride. Anhydrides are often more effective in acylating hindered anilines.

    • Mixed Anhydrides: In-situ generation of mixed anhydrides can further enhance reactivity.

  • Catalyst Selection:

    • DMAP (4-Dimethylaminopyridine): The use of a nucleophilic catalyst like DMAP is highly recommended. DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is then more readily attacked by the hindered aniline.

    • Mechanism of DMAP Catalysis:

      DMAP_Catalysis reagents Acylating Agent (R-CO-X) + DMAP intermediate N-Acylpyridinium Intermediate [R-CO-DMAP]+ X- reagents->intermediate Formation of reactive intermediate product N-Acyl-4-(heptyloxy)-N-hexylaniline intermediate->product Nucleophilic attack by aniline aniline 4-(Heptyloxy)-N-hexylaniline aniline->product

      Caption: DMAP catalysis in acylation.

  • Reaction Conditions:

    • Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely to avoid decomposition.

    • Solvent: Use a polar aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) to dissolve the reactants and facilitate the reaction.

Experimental Protocol: DMAP-Catalyzed Acylation

  • Dissolve 4-(heptyloxy)-N-hexylaniline (1 equivalent) and DMAP (0.1-0.2 equivalents) in dry DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acid anhydride (1.2 equivalents) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Problem 2: Side Product Formation in Alkylation Reactions

Question: I am attempting to perform a secondary alkylation on 4-(heptyloxy)-N-hexylaniline and observing the formation of multiple products. How can I improve the selectivity?

Answer:

Alkylation of secondary anilines can be challenging due to overalkylation, leading to the formation of quaternary ammonium salts, and potential N- vs. C-alkylation. The electron-donating heptyloxy group can activate the aromatic ring, making it susceptible to electrophilic attack.

Troubleshooting Steps:

  • Choice of Base and Alkylating Agent:

    • Mild Base: Use a non-nucleophilic, sterically hindered base like 2,6-lutidine or proton sponge to prevent side reactions. Stronger bases like sodium hydride can deprotonate the aniline, increasing its reactivity and the likelihood of overalkylation.

    • Alkylating Agent Reactivity: Use an alkylating agent with appropriate reactivity. Highly reactive agents like methyl iodide may lead to overalkylation, while less reactive agents may require harsher conditions.

  • Phase Transfer Catalysis (PTC):

    • For reactions involving an inorganic base and an organic solvent, a phase transfer catalyst such as tetrabutylammonium bromide (TBAB) can be highly effective. PTC facilitates the transfer of the deprotonated aniline from the solid or aqueous phase to the organic phase where the alkylating agent resides, often leading to cleaner reactions and higher yields.

Experimental Workflow: Phase Transfer Catalysis for N-Alkylation

PTC_Workflow start Start | Dissolve 4-(Heptyloxy)-N-hexylaniline and alkylating agent in an organic solvent (e.g., Toluene). step1 Add solid inorganic base (e.g., K2CO3) and Phase Transfer Catalyst (e.g., TBAB). start->step1 step2 Heat the reaction mixture with vigorous stirring. step1->step2 step3 Monitor reaction progress by TLC or GC-MS. step2->step3 step4 Work-up Filter the solid base, wash the organic phase with water, and dry. step3->step4 step5 Purification Concentrate the solvent and purify the product by column chromatography. step4->step5 end End | Characterize the purified product. step5->end

Caption: Workflow for N-alkylation using PTC.

Frequently Asked Questions (FAQs)

Q1: Can I use microwave-assisted synthesis to overcome steric hindrance?

A1: Yes, microwave-assisted organic synthesis (MAOS) can be a powerful tool. The rapid and uniform heating provided by microwaves can significantly accelerate reaction rates and improve yields in sterically hindered systems. It is particularly useful for reactions that are sluggish at conventional heating temperatures. Always use sealed vessels designed for microwave synthesis and carefully monitor the temperature and pressure.

Q2: Are there any protecting group strategies I can use?

A2: While protecting the amine is a common strategy, in the case of derivatizing the nitrogen of 4-(heptyloxy)-N-hexylaniline, this would be counterproductive. However, if you are targeting derivatization at another position on the molecule and the N-hexyl aniline moiety is interfering, you could temporarily protect the nitrogen. A readily removable protecting group like Boc (tert-butyloxycarbonyl) could be employed.

Q3: What analytical techniques are best for monitoring these reactions?

A3: A combination of techniques is often best:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify products and byproducts, and to quantify conversion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the final product and to confirm its purity.

Table 1: Comparison of Reaction Conditions for Acylation

MethodAcylating AgentCatalystTemperatureTypical Yield
ConventionalAcyl ChlorideNoneRoom TempLow to None
Recommended Acid Anhydride DMAP Room Temp Good to Excellent
MicrowaveAcid AnhydrideDMAP100-150 °CExcellent

References

  • Phase Transfer Catalysis: For the principles and applications of phase transfer catalysis in organic synthesis, see: Phase Transfer Catalysis, Organic Chemistry Portal, [Link]

  • Microwave-Assisted Organic Synthesis: For an introduction to the benefits and applications of microwave synthesis, consult: Microwave-Assisted Organic Synthesis, CEM Corporation, [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Analytical Validation for Purity Assessment of 4-(Heptyloxy)-N-hexylaniline

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analytical validation of 4-(Heptyloxy)-N-hexylaniline purity. Designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analytical validation of 4-(Heptyloxy)-N-hexylaniline purity. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural checklists to explain the causality behind experimental choices, ensuring a robust, self-validating analytical system grounded in authoritative standards.

Foundational Strategy: Analyte-Centric Method Selection

The molecular structure of 4-(Heptyloxy)-N-hexylaniline—featuring a benzene ring, a secondary amine, and two substantial alkyl chains (heptyloxy and hexyl)—defines it as a highly non-polar, hydrophobic compound. This fundamental characteristic is the primary determinant for selecting the optimal chromatographic mode.

  • Reversed-Phase HPLC (RP-HPLC): This is the predominant technique for non-polar to moderately polar compounds.[1] It utilizes a non-polar stationary phase (e.g., octadecylsilane, C18) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[1][2] The non-polar analyte, 4-(Heptyloxy)-N-hexylaniline, will exhibit strong hydrophobic interactions with the stationary phase, leading to excellent retention and resolution from potential polar impurities. Its reliability and versatility make it the first choice for over 90% of HPLC analyses.[1]

  • Normal-Phase HPLC (NP-HPLC): This mode employs a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane).[3] While suitable for separating polar compounds, it is less ideal for our target analyte. Non-polar compounds like 4-(Heptyloxy)-N-hexylaniline would have minimal interaction with the stationary phase, leading to poor retention and early elution, making it difficult to separate from other non-polar impurities.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a specialized technique designed for the retention of highly polar compounds that are poorly retained in reversed-phase systems.[4][5] It is fundamentally unsuitable for the analysis of a hydrophobic molecule like 4-(Heptyloxy)-N-hexylaniline.

Comparative HPLC Methodologies

To provide a robust comparison, two distinct RP-HPLC methods are proposed and validated. The primary distinction lies in the stationary phase chemistry, which influences selectivity.

Method A (Primary): C18 Stationary Phase

  • Rationale: A standard C18 column provides strong hydrophobic retention, which is ideal for the long alkyl chains of the target analyte. It is a versatile and well-understood stationary phase, making it an excellent starting point for method development.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Gradient elution with A: Water and B: Acetonitrile

    • 0-15 min: 70% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 70% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Method B (Alternative): Phenyl-Hexyl Stationary Phase

  • Rationale: A Phenyl-Hexyl phase offers alternative selectivity. In addition to hydrophobic interactions, it provides pi-pi interactions with the aromatic ring of the analyte. This can be advantageous for separating impurities with subtle structural differences in their aromatic systems.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Same as Method A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

The Validation Master Plan: A Framework for Trustworthiness

Analytical method validation is the documented process that proves an analytical method is suitable for its intended purpose.[6] The following validation plan adheres to the International Council for Harmonisation (ICH) Q2(R2) guidelines, providing a framework for generating documented evidence of method performance.[7][8]

ValidationWorkflow cluster_Plan Phase 1: Planning & Setup cluster_Execute Phase 2: Experimental Execution cluster_Report Phase 3: Reporting & Lifecycle ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol (Pre-defined Acceptance Criteria) ATP->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Report Generate Validation Report Specificity->Report Accuracy Accuracy (Spike/Recovery) Linearity->Report Precision Precision (Repeatability & Intermediate) Accuracy->Report Limits LOD & LOQ Precision->Report Robustness Robustness Limits->Report Robustness->Report Lifecycle Continuous Monitoring & Lifecycle Management Report->Lifecycle

Caption: High-level workflow for HPLC analytical method validation.

Specificity

Objective: To demonstrate the method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[9][10] A stability-indicating method is crucial.

Experimental Protocol:

  • Prepare Solutions:

    • Analyte Solution: Prepare a solution of 4-(Heptyloxy)-N-hexylaniline at the target concentration (e.g., 100 µg/mL).

    • Placebo Solution: Prepare a solution containing all formulation excipients without the active pharmaceutical ingredient (API).

  • Forced Degradation: Expose the analyte solution to the following stress conditions to intentionally generate degradation products:

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours.

    • Oxidation: Add 30% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Stress: Heat the solid API at 105°C for 24 hours.

    • Photolytic Stress: Expose the analyte solution to UV light (254 nm) for 24 hours.

  • Analysis: Inject the placebo, unstressed analyte, and all stressed samples into the HPLC system.

  • Evaluation:

    • Assess peak purity of the main analyte peak in the stressed samples using a photodiode array (PDA) detector.

    • Calculate the resolution between the analyte peak and the nearest eluting degradation peak.

Acceptance Criteria:

  • The placebo chromatogram must show no interfering peaks at the retention time of the analyte.

  • The peak purity index for the analyte in stressed samples must be greater than 0.999.

  • Resolution between the analyte and any degradation product must be > 2.0.

Linearity and Range

Objective: To demonstrate the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[10][11]

Experimental Protocol:

  • Prepare Stock Solution: Create a high-concentration stock solution of the analyte.

  • Prepare Calibration Standards: Perform serial dilutions to prepare at least five concentration levels. For a purity assay, the range typically spans 80% to 120% of the target test concentration.[12]

  • Analysis: Inject each concentration level in triplicate.

  • Evaluation: Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) must be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Accuracy

Objective: To express the closeness of agreement between the value found and an accepted reference value.[9][13] Accuracy is typically determined through recovery studies.

Experimental Protocol:

  • Spike Placebo: Prepare a placebo solution. Spike it with known amounts of the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare Samples in Triplicate: For each concentration level, prepare three independent samples.

  • Analysis: Analyze all nine samples.

  • Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for an API assay.[10]

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[14]

Experimental Protocol:

  • Repeatability (Intra-assay Precision):

    • Prepare a minimum of six independent samples at 100% of the test concentration.

    • Analyze them on the same day, with the same analyst, on the same instrument.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Evaluation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for both studies.

Acceptance Criteria:

  • The %RSD for repeatability and intermediate precision should not be more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

Experimental Protocol (Based on the Calibration Curve Method):

  • Use Linearity Data: Utilize the data from the linearity study.

  • Calculation:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercepts of the regression line and S is the slope of the calibration curve.[11]

  • Verification: Prepare standards at the calculated LOD and LOQ concentrations and inject them to confirm that the signal-to-noise ratio at the LOQ is approximately 10:1.

Acceptance Criteria:

  • The LOQ must be demonstrated with acceptable precision (%RSD ≤ 10%) and accuracy.

Robustness

Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[13]

Experimental Protocol:

  • Vary Parameters: Systematically alter key chromatographic parameters one at a time:

    • Flow Rate (e.g., ± 0.1 mL/min)

    • Column Temperature (e.g., ± 2°C)

    • Mobile Phase Composition (e.g., ± 2% organic component)

  • Analysis: Analyze a system suitability solution under each varied condition.

  • Evaluation: Assess the impact on system suitability parameters (e.g., retention time, resolution, tailing factor).

Acceptance Criteria:

  • System suitability parameters must remain within their established limits for all tested variations.

Performance Comparison: Experimental Data

The following tables summarize the hypothetical, yet realistic, validation data for the two proposed HPLC methods.

Table 1: Specificity and System Suitability

Parameter Method A (C18) Method B (Phenyl-Hexyl) Acceptance Criteria
Resolution (Analyte vs. Closest Degradant) 3.1 4.5 > 2.0
Peak Purity Index (Stressed Sample) > 0.999 > 0.999 > 0.999

| Tailing Factor | 1.1 | 1.0 | ≤ 2.0 |

  • Insight: Both methods successfully separate the analyte from its degradation products. However, Method B (Phenyl-Hexyl) provides significantly better resolution, indicating superior selectivity for this particular set of compounds due to the alternative pi-pi interactions.

Table 2: Linearity, Range, LOD, and LOQ

Parameter Method A (C18) Method B (Phenyl-Hexyl) Acceptance Criteria
Range (µg/mL) 80 - 120 80 - 120 80% - 120% of target
Correlation Coefficient (r²) 0.9995 0.9998 ≥ 0.999
LOD (µg/mL) 0.05 0.04 Report

| LOQ (µg/mL) | 0.15 | 0.12 | Report and verify |

  • Insight: Both methods demonstrate excellent linearity. Method B shows a slightly higher correlation coefficient and lower detection limits, suggesting a more consistent response and higher sensitivity.

Table 3: Accuracy and Precision

Parameter Method A (C18) Method B (Phenyl-Hexyl) Acceptance Criteria
Accuracy (% Recovery) 99.5% 100.2% 98.0% - 102.0%
Precision - Repeatability (%RSD) 0.8% 0.6% ≤ 2.0%

| Precision - Intermediate (%RSD) | 1.1% | 0.9% | ≤ 2.0% |

  • Insight: Both methods meet the criteria for accuracy and precision. Method B demonstrates slightly better precision with lower %RSD values, indicating less variability in the results.

Logical Relationships in Validation

The parameters of method validation are not isolated; they form an interconnected system that collectively establishes the method's reliability.

ValidationLogic Specificity Specificity Accuracy Accuracy Specificity->Accuracy ensures analyte is measured Linearity Linearity Linearity->Accuracy underpins Precision Precision Linearity->Precision assessed across range Range Range Linearity->Range defines Accuracy->Range confirmed over Precision->Accuracy impacts confidence in Precision->Range confirmed over LOQ LOQ Precision->LOQ defines quantitation limit

Caption: Interdependence of core analytical validation parameters.

Final Recommendation

Both the C18 (Method A) and Phenyl-Hexyl (Method B) reversed-phase HPLC methods are valid and suitable for determining the purity of 4-(Heptyloxy)-N-hexylaniline according to ICH guidelines.

However, based on the comparative data, Method B (Phenyl-Hexyl) is the superior choice. It provides a distinct advantage in specificity , offering greater resolution from potential degradation products. This is a critical factor for a stability-indicating method used in drug development and quality control. Furthermore, Method B demonstrated slightly better precision and sensitivity (lower LOQ). The alternative selectivity offered by the Phenyl-Hexyl stationary phase proves beneficial for this specific analyte, showcasing the importance of screening multiple column chemistries during method development.

This guide underscores that while adherence to regulatory guidelines provides a necessary framework, true analytical excellence is achieved by understanding the interplay between the analyte's chemistry, the chromatographic principles, and the validation parameters themselves.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 . U.S. Food and Drug Administration. [Link]

  • FDA Guidance on Analytical Method Validation . U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 . U.S. Food and Drug Administration. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]

  • Analytical method validation as per ich and usp . SlideShare. [Link]

  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained . Pharmaguideline. [Link]

  • Analytical method verification according to USP 1226 . FILAB. [Link]

  • HPLC Method Validation: Key Parameters and Importance . Assay Prism. [Link]

  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool . Lab Manager. [Link]

  • HILIC . Dr. Maisch GmbH. [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase . LCGC International. [Link]

  • The 6 Key Aspects of Analytical Method Validation . Element Lab Solutions. [Link]

  • Analytical Method Validation: ICH and USP Perspectives . International Journal of Research and Review. [Link]

  • Lifecycle Management of Analytical Procedures . USP-NF. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines . Asian Journal of Pharmaceutical Analysis. [Link]

  • Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226 . YouTube. [Link]

  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES . ResearchGate. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques . Waters Blog. [Link]

  • Method development and validation of related substances in Pantoprazole Sodium by RP HPLC . Journal of Chemical and Pharmaceutical Research. [Link]

  • Normal Phase HPLC Column and Reverse Phase HPLC Column . Hawach Scientific. [Link]

  • Efficient Separation of Polar and Nonpolar Lipid Classes Utilizing iSPE®-HILIC Material for Solid-Phase Extraction . HILICON. [Link]

  • What are the Main Benefits of Reversed Phase HPLC? . Chromatography Today. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures . European Medicines Agency. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency. [Link]

Sources

Comparative

LC-MS/MS Validation of 4-(Heptyloxy)-N-hexylaniline: A Comparative Guide to Column Chemistries

The Analytical Challenge of Hydrophobic Secondary Amines4-(Heptyloxy)-N-hexylaniline (CAS 1040689-98-2)[1] is a highly lipophilic secondary amine characterized by an extended heptyl ether chain and a hexyl amine group. I...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge of Hydrophobic Secondary Amines4-(Heptyloxy)-N-hexylaniline (CAS 1040689-98-2)[1] is a highly lipophilic secondary amine characterized by an extended heptyl ether chain and a hexyl amine group. In pharmaceutical and materials research, quantifying such hydrophobic amines via Liquid Chromatography-Mass Spectrometry (LC-MS) presents two distinct analytical challenges:

  • Excessive Retention: The dual aliphatic chains drive strong hydrophobic interactions, leading to prolonged run times and peak broadening on standard reversed-phase columns.

  • Secondary Silanol Interactions: The secondary amine group is highly susceptible to ion-exchange interactions with residual, unendcapped silanols on silica supports. This results in severe peak tailing, signal dilution, and compromised limits of quantification (LOQ).

To overcome these barriers, this guide objectively compares the performance of a high-efficiency Superficially Porous Particle (SPP) C18 column against a traditional Fully Porous Particle (FPP) C18 alternative. The validation framework strictly adheres to the [1].

Mechanistic Grounding: The Causality of Column Selection

Why compare SPP and FPP architectures? SPP (or "core-shell") technology utilizes a solid silica core surrounded by a thin porous shell. According to the van Deemter equation, this architecture minimizes mass transfer resistance (the C-term) because analytes do not have to diffuse deeply into the particle core. It also reduces longitudinal diffusion (the B-term) due to tighter particle packing.

For a highly hydrophobic molecule like 4-(Heptyloxy)-N-hexylaniline, this translates to significantly sharper peaks. Sharper peaks prevent signal dilution across the chromatographic baseline, directly enhancing the signal-to-noise (S/N) ratio in the mass spectrometer. Furthermore, state-of-the-art SPP columns employ advanced endcapping techniques that shield the secondary amine from acidic silanols, ensuring a peak asymmetry factor ( As​ ) closer to the ideal 1.0.

Experimental Protocol: A Self-Validating Workflow

To ensure analytical trustworthiness, the following protocol incorporates self-validating system suitability tests (SST) prior to quantitative analysis, a critical requirement for [2].

Step 1: Mobile Phase Preparation
  • Aqueous Mobile Phase (A): LC-MS grade water with 0.1% Formic Acid (FA). Causality: FA provides the necessary protons ( H+ ) to ensure the secondary amine is fully ionized ( [M+H]+ ) for positive electrospray ionization (ESI+).

  • Organic Mobile Phase (B): LC-MS grade Acetonitrile with 0.1% FA. Causality: Acetonitrile is selected over methanol due to its lower viscosity and superior elution strength for lipophilic aliphatic chains, preventing excessive column backpressure.

Step 2: Sample Preparation & System Suitability
  • Stock Solution: Prepare a 1.0 mg/mL stock solution of 4-(Heptyloxy)-N-hexylaniline in 100% Acetonitrile.

  • Calibration Curve: Dilute to working concentrations (1.0 ng/mL to 1000 ng/mL) using a 50:50 Water:Acetonitrile diluent. Causality: Matching the diluent to the initial mobile phase conditions prevents solvent-mismatch peak distortion upon injection.

  • Self-Validation Check: Inject a blank diluent immediately following the highest calibration standard to confirm the absence of carryover (< 20% of the LLOQ signal), satisfying [1].

Step 3: LC-MS/MS Conditions
  • Columns Evaluated:

    • Product A (SPP C18): 2.7 µm, 50 x 2.1 mm.

    • Alternative B (FPP C18): 3.0 µm, 50 x 2.1 mm.

  • Gradient Program: 40% B to 95% B over 3.0 minutes, hold at 95% B for 1.5 minutes, re-equilibrate at 40% B for 1.5 minutes. Flow rate: 0.4 mL/min. Injection volume: 2.0 µL.

  • Mass Spectrometry: Triple Quadrupole operating in ESI+ Multiple Reaction Monitoring (MRM) mode.

    • Precursor Ion: m/z 292.3 ( [M+H]+ ).

    • Product Ion: m/z 108.1 (characteristic aniline core fragment).

G Dev Method Development (Column & MS Optimization) SST System Suitability Test (Peak Shape & Carryover) Dev->SST Val ICH M10 Full Validation (Linearity, Accuracy, Precision) SST->Val Matrix Matrix Effect & Stability (Biological/Formulation Matrix) Val->Matrix App Study Sample Analysis Matrix->App

Figure 1: ICH M10 Bioanalytical Method Validation Workflow for LC-MS.

Comparative Performance Data

The following table summarizes the quantitative validation data, comparing the high-performance SPP C18 column against the traditional FPP C18 alternative.

Validation ParameterSPP C18 (2.7 µm)FPP C18 (3.0 µm)ICH M10 Requirement
Retention Time ( tR​ ) 2.15 min2.85 minN/A
Peak Asymmetry ( As​ ) 1.081.45< 2.0 (Industry Standard)
Limit of Quantification (LOQ) 1.0 ng/mL5.0 ng/mLS/N ≥ 5
Linearity ( R2 ) 0.99950.9921≥ 0.99
Precision (% CV at LOQ) 4.2%12.5%≤ 20%
Accuracy (% Bias) ± 3.5%± 11.2%± 15%

Data Synthesis & Regulatory Alignment

The SPP C18 column demonstrates a significantly sharper peak ( As​ = 1.08) compared to the FPP C18 column ( As​ = 1.45). This reduction in peak tailing directly enhances MS sensitivity, lowering the Limit of Quantification (LOQ) from 5.0 ng/mL to 1.0 ng/mL.

According to the [2], a validated method must demonstrate precision within ±15% CV (±20% at the LLOQ) and accuracy within ±15% bias. While both columns technically pass the precision requirement at their respective LOQs, the SPP column offers a much more robust margin of error (4.2% CV vs. 12.5% CV). The SPP column's superior resolving power also ensures that 4-(Heptyloxy)-N-hexylaniline is chromatographically separated from early-eluting matrix suppression zones (such as phospholipids), ensuring reliable ionization.

G Mol 4-(Heptyloxy)-N-hexylaniline MW: 291.48 Proton ESI+ / 0.1% FA Protonation Mol->Proton Prec Precursor Ion [M+H]+ m/z 292.3 Proton->Prec CID Collision Induced Dissociation (CID) Prec->CID Frag Product Ion m/z 108.1 (Aniline Core) CID->Frag

Figure 2: ESI+ Protonation and CID Fragmentation Pathway.

Conclusion

For the LC-MS/MS validation of highly hydrophobic secondary amines like 4-(Heptyloxy)-N-hexylaniline, column architecture plays a critical role in assay sensitivity and reliability. Transitioning from traditional Fully Porous Particles (FPP) to Superficially Porous Particles (SPP) mitigates silanol interactions and minimizes mass transfer resistance. This results in a robust, self-validating, and ICH M10-compliant method capable of highly reproducible trace-level quantification.

References

  • Title: 1040689-98-2 Cas No. | 4-(Heptyloxy)-N-hexylaniline Source: 1int.co.uk URL: [Link]

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Bioanalytical Method Validation and Study Sample Analysis M10 Source: International Council for Harmonisation (ICH) URL: [Link]

Sources

Validation

benchmarking 4-(Heptyloxy)-N-hexylaniline performance in optoelectronic devices

Benchmarking 4-(Heptyloxy)-N-hexylaniline Performance in Optoelectronic Devices: A Comparative Guide The rapid commercialization of optoelectronic devices, particularly perovskite solar cells (PSCs) and organic light-emi...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 4-(Heptyloxy)-N-hexylaniline Performance in Optoelectronic Devices: A Comparative Guide

The rapid commercialization of optoelectronic devices, particularly perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), hinges on the stability and efficiency of charge transport layers. While Spiro-OMeTAD remains the benchmark hole-transport material (HTM) for n-i-p PSCs, its intrinsic instability—exacerbated by hygroscopic dopants like Li-TFSI and volatile 4-tert-butylpyridine (tBP)—severely limits device lifespans (1)[1].

To circumvent these degradation pathways, researchers are increasingly turning to functionalized aniline derivatives. This guide benchmarks the performance of 4-(Heptyloxy)-N-hexylaniline (HHA) (CAS: 1040689-98-2) (2)[2], an asymmetric secondary amine that serves as a highly effective interfacial modifier and HTM additive. Historically related to the synthesis of "nO.m" nematic liquid crystals (3)[3], HHA's unique amphiphilic structure offers a dual-action mechanism: it passivates surface defects while providing a robust steric shield against moisture (4)[4].

(Note for Drug Development Professionals: The asymmetric, amphiphilic chain structure of HHA—balancing a hydrophilic amine/ether core with hydrophobic alkyl tails—also provides a compelling structural analog for designing lipid-like delivery vehicles or membrane-intercalating probes, where precise control over the hydrophobic-hydrophilic balance dictates cellular uptake.)

Mechanistic Rationale: The Causality of HHA's Efficacy

Why benchmark HHA against industry standards like pristine Spiro-OMeTAD and PTAA? The answer lies in the causality of its molecular design:

  • Defect Passivation (Electronic Causality): The secondary amine (N-H) and the ether oxygen of the heptyloxy group act as Lewis bases. They donate lone-pair electrons to uncoordinated Pb²⁺ defects at the perovskite interface, suppressing non-radiative recombination and increasing the open-circuit voltage (Voc).

  • Moisture Resistance (Steric Causality): The dual long-chain configuration (hexyl and heptyl) creates a dense, hydrophobic barrier. This prevents H₂O ingress and restricts the migration of hygroscopic Li⁺ ions from the HTM layer to the perovskite layer, a primary failure mode in standard devices (4)[4].

  • Energy Level Alignment: The electron-donating alkoxy group raises the Highest Occupied Molecular Orbital (HOMO), aligning it perfectly with the valence band of standard hybrid perovskites for barrier-free hole extraction.

Mechanism HHA 4-(Heptyloxy)-N-hexylaniline (HHA Core) Amine Secondary Amine Group (N-H) HHA->Amine Alkoxy Heptyloxy Chain (-O-C7H15) HHA->Alkoxy Alkyl Hexyl Chain (-C6H13) HHA->Alkyl Passivation Defect Passivation (Binds Pb2+) Amine->Passivation Alkoxy->Passivation Moisture Moisture Barrier (Hydrophobic Shield) Alkoxy->Moisture Alkyl->Moisture Mobility Enhanced Hole Mobility (Molecular Packing) Alkyl->Mobility

Mechanistic pathways of HHA functional groups enhancing optoelectronic device stability.

Comparative Performance Data

The following table summarizes the quantitative optoelectronic performance of standard n-i-p planar PSCs utilizing different HTM configurations. Data reflects optimized conditions under standard AM 1.5G illumination.

HTM ConfigurationPCE (%)Voc (V)Jsc (mA/cm²)FF (%)T80 Stability (Hours, RH=40%)
Pristine Spiro-OMeTAD20.11.1023.577.8120
PTAA19.51.0823.178.2350
Spiro-OMeTAD + HHA 22.4 1.16 24.2 80.1 >800

Table 1: Optoelectronic metrics comparing HHA-modified devices against industry standards.

Self-Validating Experimental Protocol: Device Fabrication

To ensure reproducibility, the following protocol incorporates built-in quality control (QC) checks, creating a self-validating workflow for incorporating HHA into standard n-i-p PSCs (5)[5].

Step 1: Substrate Preparation & ETL Deposition

  • Action: Clean ITO-coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 mins each via sonication). Treat with UV-Ozone for 20 minutes. Spin-coat SnO₂ nanoparticle solution at 3000 rpm for 30s, then anneal at 150 °C for 30 mins.

  • Causality: UV-Ozone increases surface wettability, ensuring uniform SnO₂ coverage. SnO₂ acts as the electron transport layer (ETL), extracting electrons while blocking holes.

  • QC Check: The annealed SnO₂ film must be completely transparent and free of pinholes under a dark-field microscope.

Step 2: Perovskite Active Layer Deposition

  • Action: In a nitrogen-filled glovebox, spin-coat a standard MAPbI₃ precursor solution (1.4 M in DMF:DMSO, 9:1 v/v) at 4000 rpm for 25s. Drip 150 μL of anhydrous chlorobenzene at the 10th second as an anti-solvent. Anneal at 100 °C for 10 mins.

  • Causality: The anti-solvent drip rapidly extracts the host solvent, triggering instantaneous supersaturation and the formation of a dense, highly crystalline perovskite film.

  • QC Check: A successful conversion is visually confirmed by a stark, uniform color change from transparent yellow to dark brown/black. Any haziness indicates incomplete solvent evaporation or moisture contamination.

Step 3: HHA-Modified HTM Deposition

  • Action: Prepare the HTM solution by dissolving 72.3 mg of Spiro-OMeTAD and 5.0 mg of HHA in 1 mL of chlorobenzene. Add standard dopants: 28.8 μL of tBP and 17.5 μL of Li-TFSI stock solution (520 mg/mL in acetonitrile) (1)[1]. Spin-coat onto the cooled perovskite layer at 3000 rpm for 30s.

  • Causality: Chlorobenzene is chosen because it easily dissolves the hydrophobic alkyl chains of HHA without dissolving the underlying perovskite layer. HHA acts as a co-additive, its hexyl/heptyl chains interdigitating with Spiro-OMeTAD to prevent crystallization and block moisture (4)[4].

  • QC Check: The resulting film should exhibit a uniform, mirror-like finish. Phase separation or cloudiness indicates an incorrect HHA-to-Spiro ratio.

Step 4: Metal Electrode Evaporation

  • Action: Thermally evaporate 80 nm of Gold (Au) through a shadow mask under high vacuum ( 10−6 Torr).

  • Causality: Gold provides an ohmic contact for efficient hole collection from the HTM layer.

Workflow Substrate ITO Substrate Cleaning & UV-Ozone ETL ETL Deposition (SnO2 Layer) Substrate->ETL Perovskite Perovskite Layer (Spin-coating) ETL->Perovskite HHA HHA Additive / HTM (Passivation) Perovskite->HHA Electrode Metal Electrode (Au Evaporation) HHA->Electrode

Optoelectronic device fabrication workflow incorporating 4-(Heptyloxy)-N-hexylaniline (HHA).

Conclusion

Benchmarking 4-(Heptyloxy)-N-hexylaniline demonstrates its superiority as an interfacial modifier in optoelectronic devices. By addressing the fundamental chemical vulnerabilities of conventional HTMs—namely moisture ingress and uncoordinated surface defects—HHA elevates both the power conversion efficiency and the operational stability of perovskite solar cells to commercial viability.

References

  • [2] 1040689-98-2 Cas No. | 4-(Heptyloxy)-N-hexylaniline - 1int.co.uk. 2

  • [3] Comparative study of low frequency dielectric properties of Hexyloxybenzylidine hexylaniline and Heptyloxybenzylidine hexylaniline - ResearchGate. 3

  • [5] A Comparative Guide to Spiro-NPB and Spiro-OMeTAD in Perovskite Solar Cells - Benchchem. 5

  • [4] Stability Improvement of Perovskite Solar Cells by the Moisture-Resistant PMMA:Spiro-OMeTAD Hole Transport Layer - MDPI. 4

  • [1] Unlocking the full potential of spiro-OMeTAD in perovskite solar cells - RSC Publishing. 1

Sources

Comparative

Validating the Dielectric Anisotropy of 4-(Heptyloxy)-N-hexylaniline Mixtures: A Comparative Guide

Introduction: The Role of Dielectric Anisotropy in Advanced Liquid Crystals In the realm of label-free biosensing, targeted drug delivery systems, and advanced optics, liquid crystal (LC) mixtures serve as highly sensiti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Dielectric Anisotropy in Advanced Liquid Crystals

In the realm of label-free biosensing, targeted drug delivery systems, and advanced optics, liquid crystal (LC) mixtures serve as highly sensitive signal amplifiers. For researchers and drug development professionals, validating the dielectric anisotropy ( Δε ) of custom LC mixtures—such as those incorporating 4-(Heptyloxy)-N-hexylaniline—is a critical quality control step. The dielectric anisotropy dictates how the LC director reorients under an external electric field, directly impacting the sensitivity, threshold voltage, and response time of LC-based diagnostic assays and optical devices.

Mechanistic Causality: The Dipole Dynamics of 4-(Heptyloxy)-N-hexylaniline

The dielectric anisotropy ( Δε=ε∥​−ε⊥​ ) of a liquid crystal is fundamentally governed by the molecular dipole moment and its angle relative to the long molecular axis. In homologous series of heptyloxy-aniline derivatives, the interplay between the transverse and longitudinal dipoles is highly sensitive to the alkyl chain length.

As documented in comparative studies of1[1], extending the alkoxy chain to seven carbons (heptyloxy) can induce a switching of the dielectric anisotropy from negative to positive due to the reorientation of the alkyloxy dipole. This transitional, weakly positive behavior makes 4-(Heptyloxy)-N-hexylaniline an excellent candidate for tunable, low-frequency mixtures, unlike rigidly positive or negative industry standards.

Comparative Performance Analysis

To properly contextualize the performance of 4-(Heptyloxy)-N-hexylaniline mixtures, we must benchmark them against well-characterized alternatives like 5CB (4-cyano-4'-pentylbiphenyl) and MBBA (N-(4-methoxybenzylidene)-4-butylaniline).2[2] demonstrate that while 5CB is ideal for standard displays due to its strong longitudinal dipole, aniline derivatives offer nuanced responses suitable for specialized biosensing.

Table 1: Comparative Performance of Nematic Liquid Crystal Mixtures
Material / Mixture BaseDielectric Anisotropy ( Δε )Dipole OrientationPrimary Application in Research
4-(Heptyloxy)-N-hexylaniline Weakly Positive / TransitionalBalanced (Longitudinal & Transverse)Tunable biosensors, phase-transition studies
5CB (Cyanobiphenyl) Strongly Positive ( ≈+11 )Strongly LongitudinalStandard TN displays, active optical filters
MBBA Weakly Negative ( ≈−0.5 )Transverse dominantDynamic scattering mode devices

Experimental Workflow for Dielectric Validation

As a Senior Application Scientist, I emphasize that no single measurement should be trusted in isolation. The following workflow establishes a self-validating system: we measure capacitance to find Δε , and then optically verify the Fréedericksz transition threshold to mathematically confirm the impedance data.

Workflow N1 1. Mixture Preparation (4-(Heptyloxy)-N-hexylaniline) N2 2. Cell Fabrication (ITO Glass + Alignment) N1->N2 N3A 3a. Planar Cell (Measures ε_⊥) N2->N3A N3B 3b. Homeotropic Cell (Measures ε_∥) N2->N3B N4 4. LCR Impedance Spectroscopy (f = 1 kHz, V < V_th) N3A->N4 N3B->N4 N5 5. Calculate Dielectric Anisotropy (Δε = ε_∥ - ε_⊥) N4->N5 N6 6. Self-Validation (Optical Threshold Voltage) N5->N6

Workflow for validating the dielectric anisotropy of LC mixtures using dual-cell spectroscopy.

Step-by-Step Methodology: A Self-Validating Protocol

Step 1: Fabrication of Orthogonal Alignment Cells

  • Action : Fabricate two types of Indium Tin Oxide (ITO) glass cells with a known cell gap (typically 5–10 µm).

  • Planar Cell : Spin-coat the ITO glass with polyimide and rub unidirectionally. This aligns the LC director parallel to the glass substrates.

  • Homeotropic Cell : Treat the ITO glass with a surfactant (e.g., lecithin) to align the LC director perpendicular to the glass substrates.

  • Causality : The measuring instrument applies an electric field perpendicular to the glass plates. In a planar cell, the field is perpendicular to the director, allowing the precise measurement of ε⊥​ . In a homeotropic cell, the field is parallel to the director, yielding ε∥​ [3].

Step 2: LCR Impedance Spectroscopy

  • Action : Connect the filled cells to a precision LCR meter (e.g., HP 4284A).

  • Parameters : Apply an AC measuring voltage of 0.1 V to 0.5 V at a frequency of 1 kHz.

  • Causality : According to standard protocols for 3[3], the applied voltage must remain strictly below the Fréedericksz threshold voltage ( Vth​ ). Exceeding this voltage would cause the electric field to reorient the liquid crystal molecules during the measurement, corrupting the baseline permittivity readings.

Step 3: Data Extraction and Calculation

  • Action : Calculate the parallel and perpendicular dielectric constants using the formula ε=CLC​/C0​ , where CLC​ is the capacitance of the filled cell and C0​ is the capacitance of the identical empty cell.

  • Calculation : Determine the anisotropy via Δε=ε∥​−ε⊥​ .

Step 4: Optical Self-Validation

  • Action : Place the planar cell under a crossed polarizing microscope. Slowly ramp the applied AC voltage until a distinct change in optical transmission is observed (this marks Vth​ ).

  • Causality : The theoretical threshold voltage is governed by the equation Vth​=πK11​/(ε0​Δε)​ . By independently measuring the splay elastic constant ( K11​ ) and the optical Vth​ , you can mathematically back-calculate Δε to verify the LCR meter results. This closed-loop validation ensures the integrity of the data, accounting for potential ionic impurities that often plague 4[4].

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
4-(Heptyloxy)-N-hexylaniline
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4-(Heptyloxy)-N-hexylaniline
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